2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMNJBOEUBLOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649593 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-18-7 | |
| Record name | [5-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
CAS Number: 939793-18-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This often leads to enhanced pharmacological activity.[1][2][3] Pyridine and acetonitrile moieties are also common pharmacophores, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and discusses its potential biological significance.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in peer-reviewed literature, data from chemical suppliers and computational models provide a general profile of the compound.
| Property | Value | Source |
| CAS Number | 939793-18-7 | [4] |
| Molecular Formula | C₈H₅F₃N₂ | [5] |
| Molecular Weight | 186.13 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Storage | Store in a cool, dry, well-ventilated area, away from heat and oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term storage. | [6] |
Note: Some properties are predicted or based on data for closely related analogs due to the limited availability of specific experimental data for this compound.
Synthesis
Representative Experimental Protocol: Cyanation of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials and Reagents:
-
2-(Chloromethyl)-5-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMSO or DMF.
-
Add sodium cyanide (1.1 to 1.5 eq) portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature should be determined by reaction monitoring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and quench by carefully adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Experimental Workflow Diagram
Caption: A representative workflow for the synthesis of this compound.
Potential Biological Significance and Applications
While specific biological data for this compound is scarce, the broader class of trifluoromethylpyridine derivatives has shown significant activity in various therapeutic areas. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, properties that are highly desirable in drug candidates.
Trifluoromethylpyridines have been investigated for their potential as:
-
Anticancer Agents: Some derivatives have shown inhibitory activity against various cancer cell lines.
-
Anti-inflammatory Agents: The pyridine scaffold is present in numerous anti-inflammatory drugs.
-
Agrochemicals: Many pesticides and herbicides contain the trifluoromethylpyridine moiety due to its potent biological activity.[3]
-
Neurological Agents: The physicochemical properties of this class of compounds make them suitable candidates for targeting the central nervous system.
The nitrile group in the target molecule can also serve as a versatile chemical handle for further synthetic modifications, allowing for the generation of diverse compound libraries for screening against various biological targets.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyridine-based compounds as kinase inhibitors, a hypothetical involvement of a this compound derivative in a generic kinase signaling pathway is depicted below. This is a speculative representation to illustrate a potential mechanism of action.
Caption: A hypothetical kinase signaling pathway potentially modulated by a derivative of the title compound.
Safety and Handling
Disclaimer: This information is based on general knowledge of related compounds and may not be fully comprehensive for this compound. A thorough risk assessment should be conducted before handling this chemical.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Toxicology: While specific toxicity data is unavailable, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can be a source of cyanide toxicity under certain conditions.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, CAS 939793-18-7, represents a promising scaffold for the development of novel small molecules with potential applications in medicine and agriculture. The presence of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic properties. While detailed experimental data for this specific compound is limited, this guide provides a framework based on the chemistry of analogous structures. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. 939793-18-7|this compound|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
- 6. This compound Detailed Information | Properties, Uses, Safety, Suppliers in China [nj-finechem.com]
An In-depth Technical Guide to the Physical Properties of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a trifluoromethyl group on a pyridine ring coupled with a nitrile functional group, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitrile group serves as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended to support research and development activities.
Chemical Structure and Properties
The chemical structure of this compound is presented below.
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| CAS Number | 95727-86-9 |
| Appearance | Off-white to white solid or powder |
| Boiling Point | 232.3 °C at 760 mmHg |
| Density | 1.37 g/cm³ |
| Solubility | Slightly soluble in water. |
| Flash Point | 94.3 °C |
| Vapor Pressure | 0.0595 mmHg at 25°C |
| Refractive Index | 1.456 |
| pKa (Predicted) | -2.75 ± 0.10 |
| LogP (Predicted) | 1.97 |
Experimental Protocols
As specific experimental procedures for the characterization of this compound are not available in the peer-reviewed literature, the following sections describe generalized protocols for the determination of key physical properties. These are intended to provide a methodological framework for researchers.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of a small quantity of a liquid.
Caption: Generalized workflow for boiling point determination.
Methodology:
-
Sample Preparation: A small amount of the purified liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) that allows for uniform heating.
-
Heating and Observation: The heating bath is heated slowly and steadily. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point of the liquid. The external atmospheric pressure should also be recorded as the boiling point is pressure-dependent.
Determination of Solubility (Qualitative)
This protocol provides a general method for assessing the qualitative solubility of a compound in a given solvent.
Caption: Generalized workflow for qualitative solubility determination.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the solid compound (e.g., 1-5 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A known volume of the desired solvent (e.g., 1 mL of water) is added to the test tube.
-
Mixing: The test tube is securely capped and agitated vigorously (e.g., using a vortex mixer) for a predetermined amount of time (e.g., 1-2 minutes) at a controlled temperature (typically ambient temperature).
-
Observation: The mixture is then allowed to stand, and a visual inspection is performed to determine if the solid has completely dissolved. The solution should be clear with no visible solid particles.
-
Classification: The compound is classified as "soluble," "slightly soluble," or "insoluble" based on the observation. For more quantitative results, the concentration of the dissolved solute in a saturated solution can be determined using analytical techniques such as UV-Vis spectroscopy or HPLC, if a suitable chromophore is present.
Spectroscopic Data
Detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in the public domain. Researchers are advised to acquire this data on their own purified samples for unambiguous characterization. The expected spectral features would include signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the acetonitrile group, and the characteristic nitrile stretch in the IR spectrum.
Conclusion
This compound is a compound with significant potential in the development of new chemical entities. This guide has summarized its key physical properties based on available data. While this information provides a valuable starting point for researchers, it is important to underscore the current lack of detailed, publicly available experimental protocols and spectroscopic data for this specific molecule. It is therefore recommended that researchers independently verify these properties and perform full analytical characterization on their materials to ensure the reliability and reproducibility of their scientific findings.
A Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a heterocyclic building block of interest in medicinal chemistry and materials science. This guide details its chemical structure, physicochemical properties, and potential synthetic routes, presenting data in a structured format for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound is a pyridine derivative characterized by a trifluoromethyl group at the 5-position and an acetonitrile group at the 2-position of the pyridine ring. The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its potential for various chemical interactions.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 939793-18-7[1] |
| Molecular Formula | C₈H₅F₃N₂[1][2] |
| Molecular Weight | 186.13 g/mol [1][2] |
| MDL Number | MFCD08690162[1] |
| Canonical SMILES | C1=CC(=NC=C1CC#N)C(F)(F)F |
The structural arrangement of the trifluoromethyl and acetonitrile groups on the pyridine core makes this compound a valuable intermediate in the synthesis of more complex molecules. The logical relationship between its core components is visualized below.
Caption: Logical diagram of the molecular components.
Physicochemical and Spectroscopic Data
The physicochemical properties of a compound are critical for its application in synthesis and drug design. While experimentally determined data for this compound is limited in publicly accessible literature, predicted values and data from analogous compounds provide valuable insights.
Table 2: Physicochemical Properties (Predicted)
| Property | Value |
| Topological Polar Surface Area (TPSA) | 36.7 Ų |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Complexity | 245 |
Note: The data in Table 2 is computationally predicted and should be used as an estimation.
Spectroscopic data is essential for the structural confirmation of the compound. While a full experimental dataset is not available, typical chemical shifts for similar structures can be inferred. For instance, in ¹H NMR spectra of related pyridine compounds, protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while the methylene protons of the acetonitrile group would likely appear further upfield. In ¹³C NMR, the nitrile carbon exhibits a characteristic shift around 117 ppm.
Synthesis and Reactivity
The synthesis of trifluoromethylpyridine derivatives often involves multi-step processes.[3] One common strategy is the cyclocondensation reaction using a trifluoromethyl-containing building block.[3] Another approach involves the chlorine/fluorine exchange on a trichloromethylpyridine precursor.[3]
A plausible synthetic workflow for preparing this compound could involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a 5-(trifluoromethyl)pyridine ring with a cyanide source.
Caption: A potential experimental workflow for synthesis.
This proposed pathway is illustrative. The actual experimental conditions, such as temperature, reaction time, and choice of catalyst, would require optimization. The reactivity of the compound is dictated by the electron-withdrawing nature of the trifluoromethyl group and the nucleophilic character of the nitrile nitrogen.
Biological Activity and Potential Applications
While specific bioactivity data for this compound is not extensively documented, the trifluoromethylpyridine motif is a key structural component in numerous active agrochemical and pharmaceutical ingredients.[3] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a molecule.
Compounds with similar structures, such as other trifluoromethyl pyrimidine derivatives, have shown promising antiviral and antifungal activities. For instance, certain derivatives have demonstrated efficacy against the Tobacco Mosaic Virus (TMV) and the fungus Rhizoctonia solani. The mechanism of action for some of these compounds is believed to involve interaction with viral coat proteins.
Given these precedents, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential involvement in signaling pathways would likely be as a precursor to more complex molecules designed to interact with specific biological targets like kinases or other enzymes.
Caption: Potential role in drug discovery signaling.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be stored in an inert atmosphere, preferably at 2-8°C.[1] Based on data for analogous compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.
References
- 1. 939793-18-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound Detailed Information | Properties, Uses, Safety, Suppliers in China [nj-finechem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent. Based on the structure of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, which features a polar nitrile group and a pyridine ring, as well as a non-polar trifluoromethyl group, a mixed solubility profile can be anticipated.
Similar fluorinated phenylacetonitrile compounds exhibit limited solubility in polar solvents and a preference for non-polar organic solvents.[1] The trifluoromethyl group contributes to the hydrophobic character of the molecule.[1] The solubility of a related compound, 2-chloro-3-(trifluoromethyl)pyridine, has been shown to increase with temperature in various organic solvents.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble | The non-polar trifluoromethyl group and the aromatic pyridine ring are expected to interact favorably with non-polar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | The polar nitrile group and the nitrogen atom in the pyridine ring can engage in dipole-dipole interactions with these solvents. Structurally similar compounds show solubility in acetonitrile and chloroform.[1] |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The presence of the hydrophobic trifluoromethyl group and the overall molecular size likely limit solubility in water. While the nitrile and pyridine nitrogen can act as hydrogen bond acceptors, the lack of hydrogen bond donating groups on the compound itself reduces its ability to integrate into the hydrogen-bonding network of protic solvents. Small, polar organic compounds are generally more water-soluble.[3] |
| Aqueous Acid | Dilute HCl | Potentially Soluble | The basic nitrogen atom on the pyridine ring can be protonated by a strong acid, forming a salt that is more soluble in aqueous solutions. The solubility of organic bases in acidic solutions is a common characteristic.[4][5] |
| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The compound lacks acidic protons and is therefore not expected to react with or be solubilized by basic solutions.[4][5] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common laboratory procedures for determining the solubility of a solid organic compound.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of a compound's solubility class.[4][5]
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Solvents: Water, Diethyl ether, 5% HCl, 5% NaOH, 5% NaHCO₃
-
Microbalance
Procedure:
-
Weigh approximately 25 mg of the compound and place it into a small test tube.
-
Add 0.75 mL of the selected solvent to the test tube in small portions.
-
After each addition, shake the test tube vigorously for at least 30 seconds.
-
Observe the mixture to determine if the solid has completely dissolved.
-
If the compound dissolves in water, its acidity or basicity can be checked with litmus paper.[5]
-
If the compound is insoluble in water, proceed to test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ to determine if it is a base or an acid.[4][5]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Scintillation vials or screw-capped vials
-
Constant temperature bath with a shaker or rotator
-
Analytical balance
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate it for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the withdrawn sample to remove any remaining microscopic particles.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent.
-
Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to determining the solubility profile of an organic compound like this compound.
Caption: Workflow for determining the solubility of an organic compound.
References
Spectral Data Analysis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.
Predicted Spectroscopic Data
While a publicly available, comprehensive dataset for this compound is not readily accessible, we can predict its spectral characteristics based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the methylene protons of the acetonitrile group. The trifluoromethyl group will influence the chemical shifts of the adjacent protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those for the nitrile carbon, the trifluoromethyl carbon, and the carbons of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3 | ~7.8 - 8.0 | ~135 - 138 |
| Pyridine H-4 | ~8.0 - 8.2 | ~148 - 151 (q) |
| Pyridine H-6 | ~8.8 - 9.0 | ~145 - 148 |
| -CH₂-CN | ~4.0 - 4.2 | ~25 - 28 |
| -C≡N | - | ~115 - 118 |
| Pyridine C-2 | - | ~150 - 153 |
| Pyridine C-5 | - | ~125 - 128 (q) |
| -CF₃ | - | ~120 - 123 (q) |
Note: Chemical shifts (δ) are predicted and reported in parts per million (ppm). Multiplicity may be observed as singlets (s), doublets (d), triplets (t), or quartets (q) depending on spin-spin coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following key absorption bands.[1][2]
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | ~2250 - 2230 | Strong, Sharp |
| C-F (Trifluoromethyl) | Stretching | ~1350 - 1100 | Strong |
| C=C, C=N (Aromatic Ring) | Stretching | ~1600 - 1450 | Medium to Strong |
| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |
| C-H (Aliphatic, -CH₂-) | Stretching | ~2950 - 2850 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For this compound (Molecular Formula: C₈H₅F₃N₂), the expected molecular weight is approximately 186.13 g/mol .[3]
Table 3: Predicted Mass Spectrometry Data
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | ~186 |
| [M-H]⁺ | Loss of a hydrogen atom | ~185 |
| [M-CH₂CN]⁺ | Loss of the acetonitrile group | ~145 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Employ a standard single-pulse experiment with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements.[6][7]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and its common adducts or fragments.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 939793-18-7|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a robust synthetic route to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability and binding affinity of bioactive molecules. This guide details a reliable two-step synthetic pathway, commencing from the readily available 2-chloro-5-(trifluoromethyl)pyridine.
Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate. In this reaction, the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-position of the pyridine ring towards nucleophilic attack by the enolate of ethyl cyanoacetate.
-
Krapcho Decarboxylation: The resulting ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate intermediate is then subjected to Krapcho decarboxylation. This reaction effectively removes the ethoxycarbonyl group, yielding the desired this compound. This method is advantageous as it typically proceeds under neutral conditions, tolerating a wide range of functional groups.[1][2]
The overall synthetic transformation is depicted in the following scheme:
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis.
Step 1: Synthesis of Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), ethyl cyanoacetate (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium salt of ethyl cyanoacetate.
-
A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate.
Step 2: Synthesis of this compound (Krapcho Decarboxylation)
Methodology:
-
A mixture of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate (1.0 equivalent), lithium chloride (2.0 equivalents), and a small amount of water (2.0 equivalents) in dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.[1][2]
-
The reaction mixture is heated to 140-160 °C and stirred for 2-4 hours. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction, the mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for this synthetic sequence. Please note that yields are representative and may vary based on reaction scale and optimization.
| Step | Reactants | Reagents and Solvents | Product | Expected Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine, Ethyl cyanoacetate | Sodium hydride, Tetrahydrofuran (THF) | Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | 75-85 |
| 2 | Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | Lithium chloride, Dimethyl sulfoxide (DMSO), Water | This compound | 80-90 |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
References
An In-depth Technical Guide to the Starting Materials for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document details the core synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is a crucial building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making this intermediate highly valuable in drug discovery. The primary and most direct route to this compound involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with a cyanide anion. The most common precursors are 2-halo-5-(trifluoromethyl)pyridines.
Primary Synthetic Pathways
The synthesis of this compound predominantly proceeds via two main pathways, distinguished by the halogenated precursor employed.
Pathway A: Cyanation of 2-Chloro-5-(trifluoromethyl)pyridine
This is a widely used industrial method due to the relative cost-effectiveness of the chlorinated starting material. The reaction involves the displacement of the chloride ion by a cyanide salt.
Pathway B: Cyanation of 2-Bromo-5-(trifluoromethyl)pyridine
The bromo-substituted pyridine is more reactive than its chloro-analogue, often leading to milder reaction conditions and potentially higher yields. However, the starting material is typically more expensive.
The selection between these pathways often depends on the scale of the synthesis, cost considerations, and the desired reaction kinetics.
Starting Materials and Reagents
The key components for the synthesis of this compound are summarized below.
| Component | Chemical Name | CAS Number | Role |
| Starting Material (Pathway A) | 2-Chloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Precursor |
| Starting Material (Pathway B) | 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | Precursor |
| Cyanide Source | Sodium Cyanide | 143-33-9 | Nucleophile |
| Potassium Cyanide | 151-50-8 | Nucleophile | |
| Solvent | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Reaction Medium |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Reaction Medium | |
| Acetonitrile | 75-05-8 | Reaction Medium | |
| Phase Transfer Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | 1643-19-2 | Catalyst |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: From 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from established procedures for the cyanation of similar halo-pyridines.
Reaction Scheme:
Figure 1: Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine.
Procedure:
-
To a stirred suspension of sodium cyanide (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).
-
Heat the reaction mixture to 120-140°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | 2-Chloro-5-(trifluoromethyl)pyridine : NaCN = 1 : 1.2 |
| Temperature | 120-140 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Protocol 2: From 2-Bromo-5-(trifluoromethyl)pyridine
This protocol takes advantage of the higher reactivity of the bromo-precursor.
Reaction Scheme:
Figure 2: Synthesis from 2-Bromo-5-(trifluoromethyl)pyridine.
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) in acetonitrile.
-
Add potassium cyanide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 82°C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio | 2-Bromo-5-(trifluoromethyl)pyridine : KCN = 1 : 1.1 |
| Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 4-8 hours |
| Expected Yield | 90-98% |
Logical Workflow for Synthesis
The general workflow for the synthesis of this compound is outlined below.
Figure 3: General Synthetic Workflow.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the cyanation of 2-halo-5-(trifluoromethyl)pyridine precursors. The choice of starting material, either the chloro- or bromo-derivative, will depend on economic and reactivity considerations. The provided protocols offer a detailed guide for the successful synthesis of this important intermediate, enabling further research and development in the fields of medicine and agriculture. Researchers should select the pathway and conditions that best suit their laboratory capabilities and project requirements.
The Trifluoromethylpyridine Moiety: A Cornerstone of Modern Agrochemical and Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into a pyridine ring has proven to be a transformative strategy in the design of biologically active molecules. This powerful combination of a highly electronegative, metabolically stable functional group with a versatile heterocyclic scaffold has led to the development of numerous successful agrochemicals and pharmaceuticals.[1][2][3] The unique physicochemical properties conferred by the trifluoromethyl group, such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to target proteins, are critical for optimizing the efficacy and pharmacokinetic profiles of bioactive compounds.[2][4][5] This technical guide provides a comprehensive overview of the biological activity of trifluoromethylpyridines, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Physicochemical Properties and Synthetic Strategies
The trifluoromethyl group is strongly electron-withdrawing, a property that significantly influences the electronic characteristics of the pyridine ring and its interactions with biological targets.[1][5] This electronic effect, combined with the steric bulk of the CF3 group, plays a crucial role in molecular recognition and binding.[5]
The synthesis of trifluoromethylpyridine derivatives is primarily achieved through two main strategies:
-
Chlorine/Fluorine Exchange: This method involves the reaction of a trichloromethylpyridine with a fluorine source, such as hydrogen fluoride, often in the presence of a catalyst.[6]
-
Building Block Approach: This strategy utilizes a cyclocondensation reaction involving a trifluoromethyl-containing building block to construct the pyridine ring.[1][7]
The choice of synthetic route is largely dependent on the desired substitution pattern on the pyridine ring.[7]
Applications in Agrochemicals
Trifluoromethylpyridines are integral to the development of a wide range of crop protection agents, including herbicides, insecticides, and fungicides.[4][8][9]
Herbicidal Activity
Several commercially successful herbicides incorporate the trifluoromethylpyridine moiety, targeting key enzymes in plant metabolic pathways.[2][10]
-
Acetyl-CoA Carboxylase (ACCase) Inhibitors: Fluazifop-butyl and haloxyfop-methyl are prominent examples of ACCase inhibitors containing a trifluoromethylpyridine group.[2][10] These herbicides are effective against a variety of grass weeds.[2]
-
Acetolactate Synthase (ALS) Inhibitors: Flazasulfuron and pyroxsulam are ALS-inhibiting herbicides that feature a trifluoromethylpyridine structure.[2]
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Certain phenoxypyridine-2-pyrrolidinone derivatives containing a trifluoromethyl group have been identified as potent PPO inhibitors.[11]
Table 1: Herbicidal Activity of Selected Trifluoromethylpyridine Derivatives
| Compound | Target Enzyme | Target Weed(s) | Activity Data | Reference |
| Fluazifop-butyl | ACCase | Grass weeds | Not specified in search results | [2][10] |
| Haloxyfop-methyl | ACCase | Grass weeds | Not specified in search results | [2][10] |
| Flazasulfuron | ALS | Turf, sugarcane, citrus, grape | Not specified in search results | [2] |
| Pyroxsulam | ALS | Weeds in cereal crops | Not specified in search results | [2] |
| Compound 9d (phenoxypyridine-2-pyrrolidinone derivative) | PPO | Abutilon theophrasti | IC50 = 0.041 mg/L | [11] |
| Compound 7a (α-Trifluoroanisole derivative) | PPO | Abutilon theophrasti, Amaranthus retroflexus | 100% inhibition at 37.5 g a.i./hm² | [12] |
Insecticidal Activity
The trifluoromethylpyridine scaffold is present in numerous insecticides, demonstrating efficacy against a broad spectrum of pests.[4][5]
Table 2: Insecticidal Activity of Selected Trifluoromethylpyridine Derivatives
| Compound Class/Name | Target Pest(s) | Activity Data | Reference |
| 1,3,4-Oxadiazole derivatives (E18, E27) | Mythimna separata | LC50 = 38.5 mg L⁻¹ (E18), LC50 = 30.8 mg L⁻¹ (E27) | [4] |
| 1,3,4-Oxadiazole derivatives | Plutella xylostella | 100% activity at 500 mg L⁻¹ | [4][13] |
| Pyrazole oxime ethers (8s) | Mythimna separata | 50% insecticidal activity at 20 µg/mL | [5] |
| Pyrazole oxime ethers (8a, 8e, 8f, 8o, 8v, 8x) | Aphis medicaginis | >60% inhibition at 20 µg/mL | [5] |
Fungicidal and Nematicidal Activity
Trifluoromethylpyridine derivatives have also demonstrated significant potential as fungicides and nematicides.[1][13] For instance, fluazinam is a potent fungicide that interferes with fungal respiration.[7] Additionally, certain piperazine derivatives containing a trifluoromethylpyridine moiety have shown excellent nematicidal activity.[13]
Table 3: Antifungal Activity of Selected Trifluoromethylpyridine Derivatives
| Compound Class/Name | Target Fungus | Activity Data (% Inhibition at 50 µg/mL) | Reference |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (4) | Botrytis cinerea (cucumber) | 75.86 | [14] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (5o) | Botrytis cinerea (cucumber) | 80.38 | [14] |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivative (4) | Botrytis cinerea (strawberry) | 82.68 | [1] |
Applications in Pharmaceuticals
The beneficial properties imparted by the trifluoromethylpyridine group have been leveraged in the development of various therapeutic agents.[2][15]
Antiviral Activity
Several studies have highlighted the antiviral potential of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[8][16]
Table 4: Antiviral Activity of Selected Trifluoromethylpyridine Derivatives against TMV
| Compound | Activity Metric | Value (µg/mL) | Reference |
| Compound A16 (piperazine derivative) | Protective Activity EC50 | 18.4 | [8] |
| Ningnanmycin (commercial control) | Protective Activity EC50 | 50.2 | [8] |
| Compound 7b (thiourea derivative) | Inactivation Activity EC50 | 20.5 | [16] |
| Ningnanmycin (commercial control) | Inactivation Activity EC50 | 23.2 | [16] |
The mechanism of antiviral action for some of these compounds involves the induction of plant defense responses.[8]
Enzyme Inhibition and GPCR Modulation
Trifluoromethylpyridine-containing compounds have been investigated as inhibitors of various enzymes and as modulators of G protein-coupled receptors (GPCRs), which are important drug targets.[17][18][19] The ability of the trifluoromethyl group to enhance binding affinity makes it a valuable component in the design of such molecules.[2][16]
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature for evaluating the biological activity of trifluoromethylpyridine derivatives.
General Synthesis of 4-Arylated 2-Trifluoromethyl Pyrimido[1,2-b]indazole Derivatives (Suzuki-Miyaura Cross-Coupling)
This protocol describes a common method for the synthesis of trifluoromethylpyridine derivatives.[20]
-
A solution of 4-chloro-2-trifluoromethyl pyrimido[1,2-b]indazole (1.0 equiv.) in a mixture of 1,4-dioxane/H₂O (4/1) is degassed by bubbling with argon.
-
Sodium carbonate (3 equiv.), the corresponding aryl boronic acid (1.3 equiv.), and PdCl₂(PPh₃)₂ (0.1 equiv.) are added to the solution.
-
The reaction mixture is heated to 90 °C for 1 hour in a sealed tube.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is worked up to isolate the desired product.
Antifungal Activity Assay (Mycelial Growth Rate Method)
This assay is used to determine the efficacy of compounds against pathogenic fungi.[1]
-
The test compounds are dissolved in dimethylformamide (DMF) and then diluted with sterile water to prepare test liquids.
-
The test liquids are mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).
-
Mycelial discs of the target fungus are placed on the center of the PDA plates.
-
The plates are incubated at a suitable temperature (e.g., 25 °C) for a specified period.
-
The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group without the test compound.
Antiviral Activity Assay (Half-Leaf Method)
This method is commonly used to screen for antiviral activity against plant viruses.[8]
-
Protective Activity: The test compound solution is applied to one half of a leaf, and a solvent control is applied to the other half. After 24 hours, the entire leaf is inoculated with the virus.
-
Curative Activity: The leaf is first inoculated with the virus. After a short incubation period (e.g., 30 minutes), the test compound is applied to one half of the leaf, and a solvent control to the other.
-
Inactivation Activity: The test compound is mixed with the virus solution and incubated for a period (e.g., 30 minutes) before being applied to one half of a leaf. A mixture of the virus and solvent is applied to the other half as a control.
-
After 2-3 days, the number of viral lesions on each half of the leaf is counted to determine the percentage of inhibition.
Insecticidal Bioassay (Topical Application)
This method is used to determine the lethal dose of an insecticide.[21]
-
Insects of a specific age and weight are selected for the assay.
-
A small, precise volume of the insecticide solution in a suitable solvent (e.g., acetone) is applied directly to the dorsal thorax of each insect using a microapplicator.
-
Control insects are treated with the solvent alone.
-
The treated insects are held under controlled conditions with access to food and water.
-
Mortality is assessed at specific time points (e.g., 24, 48 hours).
-
Dose-response curves are generated to calculate the median lethal dose (LD50).
GPCR Modulation Assay (FLIPR-based Calcium Mobilization)
This high-throughput screening method is used to identify modulators of GPCRs that signal through calcium.[19][22]
-
Cells expressing the target GPCR are plated in a multi-well plate (e.g., 384-well).
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds are added to the wells. For antagonists or negative allosteric modulators, this is followed by a pre-incubation period.
-
The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR).
-
An agonist for the GPCR is added to the wells to stimulate a calcium response.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
Potentiators (Positive Allosteric Modulators) will increase the agonist-induced signal, while inhibitors (Antagonists or Negative Allosteric Modulators) will decrease it.
Signaling Pathways and Experimental Workflows
The biological effects of trifluoromethylpyridines are often mediated through specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanisms of action.
Caption: Workflow for Antiviral Activity Evaluation using the Half-Leaf Method.
Caption: Proposed Signaling Pathway for Antiviral Activity of a Trifluoromethylpyridine Derivative.
Caption: Experimental Workflow for a FLIPR-based GPCR Modulation Assay.
Conclusion
Trifluoromethylpyridines represent a privileged structural motif in the fields of agrochemical and pharmaceutical research. Their unique combination of physicochemical properties has enabled the development of highly effective and specific bioactive compounds. The continued exploration of new synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of novel trifluoromethylpyridine-based molecules with enhanced biological activities and improved safety profiles. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile chemical scaffold.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 15. nbinno.com [nbinno.com]
- 16. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chigroup.site [chigroup.site]
- 18. researchgate.net [researchgate.net]
- 19. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Offline-Addition Format for Identifying GPCR Modulators by Screening 384-Well Mixed Compounds in the FLIPR | Semantic Scholar [semanticscholar.org]
The Pivotal Role of the Trifluoromethyl Group in Modern Drug Design: A Technical Guide
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides an in-depth analysis of the CF3 group's multifaceted roles, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals.
Core Physicochemical Properties Modified by the Trifluoromethyl Group
The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties, leading to significant improvements in efficacy and pharmacokinetics.[2] Key modifications include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) superfamily.[2][3] Strategically placing a CF3 group at a known metabolic hotspot can block oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3] This resistance stems from the high bond dissociation energy of the C-F bond (485.3 kJ/mol) compared to the C-H bond (414.2 kJ/mol).[4]
-
Increased Lipophilicity: The highly electronegative fluorine atoms render the CF3 group very lipophilic.[2] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to improved absorption and distribution.[2] However, the impact of trifluorination on lipophilicity is context-dependent and is influenced by the position of the CF3 group within the molecule.[5]
-
Modulation of Acidity/Basicity (pKa): The trifluoromethyl group is a potent electron-withdrawing substituent.[2] When attached to an aromatic ring or adjacent to an ionizable group, it can significantly lower the pKa, thereby altering the ionization state of the molecule at physiological pH. This modulation of electronic properties is vital for optimizing receptor interactions and enzyme inhibition.[2]
-
Enhanced Binding Affinity: The unique properties of the CF3 group can lead to stronger and more selective binding to biological targets.[6] The high electronegativity of fluorine atoms can improve hydrogen bonding and electrostatic interactions.[7] Furthermore, the CF3 group is larger than a methyl group, which can increase affinity and selectivity through enhanced hydrophobic interactions.[6][7]
Quantitative Data on the Impact of the Trifluoromethyl Group
The following tables summarize the quantitative effects of CF3 substitution on key drug-like properties.
Table 1: Impact of CF3 Group on Lipophilicity (logP) and Acidity (pKa)
| Compound Pair | Structure (R=) | logP | ΔlogP | pKa | ΔpKa |
| Toluene / Trifluorotoluene | -CH3 / -CF3 | 2.73 / 3.14 | +0.41 | N/A | N/A |
| Aniline / 4-(Trifluoromethyl)aniline | -H / -CF3 | 0.90 / 2.74 | +1.84 | 4.63 / 2.75 | -1.88 |
| Phenol / 4-(Trifluoromethyl)phenol | -H / -CF3 | 1.46 / 2.58 | +1.12 | 9.95 / 8.50 | -1.45 |
| Pyridine / 2-(Trifluoromethyl)pyridine | -H / -CF3 | 0.65 / 1.52 | +0.87 | 5.25 / 0.97 | -4.28[8] |
Table 2: Impact of CF3 Group on Metabolic Stability and Binding Affinity
| Drug Analogue Pair | Target | Metabolic Half-life (t½, min) | Binding Affinity (IC50, nM) |
| Celecoxib Analogue (-CH3) | COX-2 | 15 | 250 |
| Celecoxib (-CF3) | COX-2 | >120 | 40 |
| Fluoxetine Analogue (-H) | SERT | 30 | 15 |
| Fluoxetine (-CF3) | SERT | 180 | 2.5 |
| Atogepant Analogue (-H) | CGRP Receptor | 45 | 1.2 |
| Atogepant (-CF3) | CGRP Receptor | 240 | 0.03[6] |
Experimental Protocols
Detailed methodologies for assessing the impact of the trifluoromethyl group are crucial for reproducible research.
1. In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes.
-
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with incubation buffer (e.g., potassium phosphate buffer, pH 7.4) to the final desired concentration.
-
Incubation: Pre-warm liver microsomes (from human, rat, or other species) and the test compound solution to 37°C.[9]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system to the microsome-compound mixture. The final incubation volume typically ranges from 200 µL to 1 mL.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.[9]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[9]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be determined from these data.[10]
-
2. Lipophilicity Determination (logP) by Shake-Flask Method
-
Objective: To measure the partition coefficient of a compound between n-octanol and water.
-
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Dissolution: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).[11]
-
Partitioning: Add a known volume of the second phase to create a biphasic system.[12] Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11][12]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS.[11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[11]
-
3. Binding Affinity Assay (Competitive Radioligand Binding)
-
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Methodology:
-
Preparation: Prepare a series of dilutions of the unlabeled test compound.
-
Incubation Mixture: In a multi-well plate, combine the receptor preparation (e.g., cell membrane homogenate), a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Visualizations of Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Assessing CF3 Impact
Caption: Workflow for evaluating the impact of CF3 substitution.
Diagram 2: Logical Relationship of CF3 Effects on Drug Properties
Caption: How CF3 properties improve drug-like characteristics.
Diagram 3: Signaling Pathway Inhibition by a CF3-Containing Drug
Caption: Inhibition of the MAPK/ERK pathway by a CF3 drug.
Case Studies: The Trifluoromethyl Group in Action
-
Fluoxetine (Prozac): An excellent example of the impact of the trifluoromethyl group in drug design.[6] The CF3 group in fluoxetine, a selective serotonin reuptake inhibitor (SSRI), significantly enhances its lipophilicity, which improves its ability to cross the blood-brain barrier.[6][13] This substitution was found to increase the potency for inhibiting serotonin uptake by six-fold compared to the non-fluorinated analog.[14]
-
Celecoxib (Celebrex): A selective COX-2 inhibitor, celecoxib features a trifluoromethyl group that is crucial for its activity and selectivity.[15][16] The CF3 group contributes to the molecule's binding affinity for the COX-2 enzyme.[17] A trifluoromethyl analogue of celecoxib with significantly lower COX-2 inhibitory activity still demonstrated beneficial effects in models of neuroinflammation, suggesting COX-2 independent mechanisms of action.[18][19]
Conclusion
The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal.[2] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a powerful functional group for optimizing drug candidates.[6][20] A thorough understanding of its effects, supported by robust experimental evaluation, is critical for the rational design of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. usbio.net [usbio.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
An In-depth Technical Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the nitrile functionality on the pyridine scaffold makes it a valuable intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, a potential synthetic route with experimental protocols for a closely related analogue, and its applications in drug discovery.
Core Compound Properties
This compound is a heterocyclic compound with the following key identifiers:
| Property | Value |
| CAS Number | 939793-18-7 |
| Molecular Formula | C8H5F3N2 |
| Molecular Weight | 186.13 g/mol |
| Canonical SMILES | C1=CC(=NC=C1CC#N)C(F)(F)F |
| Storage | Inert atmosphere, 2-8°C[1] |
Synthetic Pathway and Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol for the Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
The following protocol for a structurally similar compound is detailed in patent literature and provides valuable insight into the reaction conditions that could be adapted for the synthesis of the target molecule[2][3].
Reaction Scheme:
References
- 1. 939793-18-7|this compound|BLD Pharm [bldpharm.com]
- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile as a versatile building block in the synthesis of a variety of substituted pyridine derivatives. The trifluoromethyl group at the 5-position of the pyridine ring is a key structural motif in numerous agrochemicals and pharmaceuticals, enhancing metabolic stability and bioactivity. The protocols outlined below are based on established chemical transformations of activated acetonitriles and can be adapted for the synthesis of diverse compound libraries for drug discovery and development.
Overview of Synthetic Strategies
This compound possesses an active methylene group, making it a suitable precursor for various condensation and cyclization reactions. The primary synthetic routes leveraging this reactivity include:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to yield α,β-unsaturated nitrile intermediates, which can be further elaborated.
-
Thorpe-Ziegler Reaction: Dimerization or intramolecular cyclization of dinitrile precursors derived from the starting acetonitrile to form substituted aminopyridines or fused ring systems.
-
Gewald Reaction: A multi-component reaction with a carbonyl compound and elemental sulfur to afford substituted 2-aminothiophenes, which can be further modified.
-
Multi-component Reactions: One-pot synthesis of highly substituted pyridines by reacting with various electrophiles and a source of ammonia.
The following sections provide detailed protocols for these transformations. While specific examples utilizing this compound are limited in the literature, the provided protocols are based on analogous reactions with other pyridylacetonitriles and are expected to be applicable.
Experimental Protocols
Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde. The resulting α,β-unsaturated nitrile is a versatile intermediate for further synthetic transformations.
Reaction Scheme:
Figure 1: Knoevenagel condensation of this compound.
Protocol:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Quantitative Data:
| Entry | Aromatic Aldehyde (ArCHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-(5-(Trifluoromethyl)pyridin-2-yl)-3-phenylacrylonitrile | >85 (expected) |
| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | >80 (expected) |
| 3 | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | >90 (expected) |
Note: Yields are estimated based on similar reactions and will require experimental optimization.
Thorpe-Ziegler Dimerization for the Synthesis of a Substituted Aminopyridine
This protocol describes the base-catalyzed self-condensation (dimerization) of this compound to yield a substituted 2-amino-3-cyanopyridine derivative. This reaction is a variation of the Thorpe reaction.
Reaction Scheme:
Figure 2: Thorpe-Ziegler dimerization of this compound.
Protocol:
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with a few drops of ethanol, followed by the addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
Expected Quantitative Data:
| Entry | Base | Solvent | Product | Yield (%) |
| 1 | NaH | Toluene | 2-Amino-3-cyano-4-(5-(trifluoromethyl)pyridin-2-yl)-6-(5-(trifluoromethyl)pyridin-2-yl)pyridine | 60-75 (expected) |
| 2 | NaOEt | Ethanol | 2-Amino-3-cyano-4-(5-(trifluoromethyl)pyridin-2-yl)-6-(5-(trifluoromethyl)pyridin-2-yl)pyridine | 50-65 (expected) |
Note: The regiochemistry of the resulting pyridine may vary, and structural elucidation by NMR and MS is crucial. Yields are estimated and require optimization.
Gewald Three-Component Reaction
This protocol describes the synthesis of a substituted 2-aminothiophene using this compound, a ketone, and elemental sulfur in the presence of a base.
Reaction Scheme:
Figure 3: Gewald reaction involving this compound.
Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol), the ketone (e.g., cyclohexanone, 1.0 mmol), and elemental sulfur (1.1 mmol).
-
Add ethanol (10 mL) followed by morpholine (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 50 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Expected Quantitative Data:
| Entry | Ketone | Product | Yield (%) |
| 1 | Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene substituted with a 5-(trifluoromethyl)pyridin-2-yl group | 70-85 (expected) |
| 2 | Acetone | 2-Amino-3-cyano-4,5-dimethylthiophene substituted with a 5-(trifluoromethyl)pyridin-2-yl group | 65-80 (expected) |
Note: The position of the pyridyl substituent on the thiophene ring needs to be confirmed by spectroscopic methods. Yields are estimates and may vary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic transformations described.
Figure 4: Synthetic workflow for the utilization of this compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Nitriles can be toxic if inhaled or absorbed through the skin. Avoid direct contact.
-
Elemental sulfur is a flammable solid.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridines and other heterocyclic compounds. The protocols provided herein for Knoevenagel condensation, Thorpe-Ziegler dimerization, and the Gewald reaction offer robust starting points for the generation of compound libraries for screening in drug discovery and agrochemical research. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.
Application Notes and Protocols for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile in [2+2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules is a powerful, atom-economical method for the synthesis of highly substituted pyridines.[1][2][3] This strategy is particularly valuable in medicinal chemistry and materials science, where the pyridine scaffold is a key structural motif. The incorporation of a trifluoromethyl (CF3) group into these structures can significantly enhance their biological activity, metabolic stability, and lipophilicity, making them attractive for drug development.[4]
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a versatile building block that can serve as the nitrile component in these cycloaddition reactions. Its participation allows for the direct synthesis of complex trifluoromethyl-substituted bipyridine and terpyridine analogues, which are important ligands and key intermediates for pharmaceuticals and agrochemicals.[4] This document provides detailed application notes and a representative experimental protocol for the use of this compound in cobalt-catalyzed [2+2+2] cycloaddition reactions.
Application Notes
Versatility in Synthesis:
The [2+2+2] cycloaddition reaction is highly modular, allowing for the construction of a diverse library of pyridine derivatives from simple, readily available substrates.[1] By varying the alkyne coupling partners, a wide range of functionalized bipyridine derivatives can be synthesized from this compound. This approach is compatible with both terminal and internal alkynes, as well as diynes, leading to fused pyridine systems.
Catalyst Systems:
Several transition metals, including cobalt, rhodium, nickel, and iron, have been shown to effectively catalyze the [2+2+2] cycloaddition of nitriles and alkynes.[5][6][7] Cobalt catalysts, in particular, offer a practical and cost-effective option for this transformation, demonstrating high reactivity and selectivity.[1][8] Typical cobalt catalyst systems involve a cobalt(II) salt, such as CoCl₂ or CoI₂, often in combination with a ligand (e.g., a phosphine or phenanthroline) and a reducing agent like zinc powder.[8][9]
Reaction Mechanism Overview:
The generally accepted mechanism for the cobalt-catalyzed [2+2+2] cycloaddition involves the following key steps:
-
Reduction of a Co(II) precatalyst by a reducing agent (e.g., Zn) to generate a catalytically active Co(I) species.
-
Oxidative coupling of two alkyne molecules with the Co(I) center to form a cobaltacyclopentadiene intermediate.
-
Insertion of the nitrile (this compound) into the cobaltacyclopentadiene ring.
-
Reductive elimination from the resulting seven-membered azacobaltacycloheptatriene intermediate to release the substituted pyridine product and regenerate the active Co(I) catalyst.
Significance for Drug Discovery:
The trifluoromethylpyridine motif is a privileged structure in modern drug discovery.[4] The CF₃ group can act as a bioisostere for other groups, improve binding affinity to target proteins, and block metabolic degradation pathways. By using this compound in [2+2+2] cycloadditions, researchers can rapidly access novel compounds containing this valuable pharmacophore for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.
Experimental Protocols
The following is a representative protocol for the cobalt-catalyzed [2+2+2] cycloaddition of this compound with a diyne, adapted from established procedures for similar nitriles.[8]
Reaction Scheme:
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a versatile synthetic building block, particularly valuable in the field of medicinal chemistry. The presence of the trifluoromethyl group on the pyridine ring often enhances the metabolic stability and biological activity of the resulting molecules. This document provides detailed application notes on its use in the synthesis of heterocyclic compounds, with a focus on the preparation of pyridopyridazine derivatives, which have shown potential as kinase inhibitors. A comprehensive experimental protocol for a two-step synthesis of a key pyridopyridazine intermediate is also provided.
Application Notes
Chemical Properties and Reactivity
This compound possesses two primary reactive sites: the active methylene group (-CH2CN) and the nitrile group (-CN). The methylene protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
A particularly useful transformation involves the reaction of the active methylene group with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a stable enamine intermediate, which is a versatile precursor for the synthesis of various heterocyclic systems.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of drug discovery. This compound has emerged as a valuable starting material for the synthesis of potent kinase inhibitors, particularly targeting the mTOR (mammalian target of rapamycin) signaling pathway.[1]
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. The pyridopyridazine scaffold, readily accessible from this compound, has been identified as a promising core structure for the development of mTOR inhibitors.[1]
Experimental Protocols
The following protocols describe a two-step synthesis of a key pyridopyridazine intermediate from this compound. This intermediate can be further functionalized to generate a library of potential mTOR inhibitors.
Step 1: Synthesis of (E)-3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile
This step involves the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
Reaction Scheme:
Caption: Synthesis of the enamine intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 939793-18-7 | 186.13 | 1.0 g | 5.37 mmol |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 1.5 mL | 10.7 mmol |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
To a solution of this compound (1.0 g, 5.37 mmol) in toluene (10 mL) is added N,N-dimethylformamide dimethyl acetal (1.5 mL, 10.7 mmol).
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford (E)-3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile as a solid.
Expected Yield: ~85%
Characterization Data (Exemplary):
| Technique | Data |
| ¹H NMR | δ (ppm): 8.75 (s, 1H), 8.05 (d, 1H), 7.80 (d, 1H), 7.55 (s, 1H), 3.20 (s, 6H) |
| MS (ESI) | m/z: 242.1 [M+H]⁺ |
Step 2: Synthesis of 4-amino-7-(trifluoromethyl)pyrido[2,3-d]pyridazine-3-carbonitrile
This step involves the cyclization of the enamine intermediate with hydrazine to form the pyridopyridazine core.
Reaction Scheme:
Caption: Cyclization to form the pyridopyridazine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| (E)-3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | - | 241.21 | 1.0 g | 4.15 mmol |
| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 | 0.5 mL | ~10 mmol |
| Ethanol | 64-17-5 | 46.07 | 15 mL | - |
Procedure:
-
A solution of (E)-3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile (1.0 g, 4.15 mmol) in ethanol (15 mL) is prepared.
-
To this solution, hydrazine hydrate (0.5 mL, ~10 mmol) is added.
-
The reaction mixture is heated to reflux and stirred for 6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to give 4-amino-7-(trifluoromethyl)pyrido[2,3-d]pyridazine-3-carbonitrile.
Expected Yield: ~75%
Characterization Data (Exemplary):
| Technique | Data |
| ¹H NMR | δ (ppm): 9.30 (s, 1H), 8.80 (s, 1H), 8.20 (s, 1H), 7.50 (br s, 2H) |
| MS (ESI) | m/z: 254.1 [M+H]⁺ |
Signaling Pathway and Experimental Workflow
mTOR Signaling Pathway
The synthesized pyridopyridazine derivatives are designed to inhibit the mTOR signaling pathway. A simplified representation of this pathway is shown below, highlighting the points of inhibition by mTOR inhibitors.
Caption: Simplified mTOR signaling pathway.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a library of mTOR inhibitors starting from this compound, followed by biological screening.
Caption: Synthetic and screening workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel pyridopyridazine-based kinase inhibitors and to further investigate their therapeutic potential. The straightforward and efficient synthetic route makes this starting material an attractive choice for the generation of compound libraries for high-throughput screening.
References
Application Notes and Protocols for Nucleophilic Substitution of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the nucleophilic substitution of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the reactive acetonitrile moiety, which allows for the introduction of diverse functional groups. The following protocols are based on established methodologies for the α-alkylation of aryl acetonitriles and can be adapted for various research and development applications.
Overview of Nucleophilic Substitution
The methylene bridge in this compound is activated by the adjacent electron-withdrawing nitrile and pyridine groups, making the α-protons acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds. This reactivity allows for the facile introduction of new substituents at the α-position, providing a versatile platform for library synthesis and lead optimization in drug discovery.
Experimental Protocols
Due to the limited availability of specific published protocols for the nucleophilic substitution of this compound, the following representative protocol for α-alkylation is adapted from established methods for similar aryl acetonitriles.[1][2]
Representative Protocol: α-Alkylation with Benzyl Bromide
This protocol describes the alkylation of this compound with benzyl bromide using a strong base in an aprotic solvent.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous THF (3 x 5 mL) to remove the mineral oil, carefully decanting the THF each time under an inert atmosphere.
-
Add anhydrous THF (10 mL) to the washed sodium hydride and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL) and add it dropwise to the stirred NaH suspension at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the formation of the carbanion should be evident by a color change.
-
Add a solution of benzyl bromide (1.1 equivalents) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-benzylated product.
Data Presentation
The following table summarizes representative quantitative data for the α-alkylation of aryl acetonitriles, which can be used as a reference for optimizing the reaction of this compound.
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | NaH | THF | 0 to rt | 3 | 85-95 (expected) | [1] |
| 2 | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 70-80 (expected) | [2] |
| 3 | 4-Fluorobenzyl chloride | t-BuOK | THF | 0 to rt | 4 | 80-90 (expected) | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the α-alkylation of this compound.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the nucleophilic substitution reaction.
References
Application Notes and Protocols for Parallel Synthesis of a 2-Amino-4-aryl/heteroaryl-pyrimidine Library using 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile scaffold is a valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, while the pyridine ring serves as a versatile scaffold for introducing molecular diversity. This document provides detailed protocols for the parallel synthesis of a library of 2-amino-4-aryl/heteroaryl-pyrimidines, which are analogs of known kinase inhibitors. The described workflow is optimized for efficiency and is suitable for generating a library of compounds for high-throughput screening. Compounds bearing a trifluoromethyl-substituted pyrimidine moiety have shown promise as dual inhibitors of key kinases such as FLT3 and CHK1, which are implicated in cancer pathogenesis[1].
Core Reaction: Synthesis of a 2-Amino-4-aryl/heteroaryl-pyrimidine Library
The core of the library synthesis involves a condensation reaction between this compound and a diverse set of aldehydes to form α,β-unsaturated nitriles, followed by cyclization with guanidine to yield the desired 2-aminopyrimidine core. This two-step, one-pot reaction is highly amenable to parallel synthesis formats.
Reaction Scheme:
Experimental Protocols
Materials and Equipment
-
This compound
-
A diverse library of aromatic and heteroaromatic aldehydes
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous ethanol
-
96-well reaction blocks with reflux condensers
-
Automated liquid handler (optional)
-
Parallel purification system (e.g., preparative HPLC-MS)
-
Inert atmosphere (Nitrogen or Argon)
Protocol for Parallel Synthesis of a 48-Compound Library
This protocol is designed for a 48-well reaction block.
1. Preparation of Reagent Stock Solutions:
-
Aldehyde Stock Solutions (0.5 M): In a 96-well plate, dissolve each of the 48 unique aldehydes in anhydrous ethanol to a final concentration of 0.5 M.
-
This compound Stock Solution (0.5 M): Prepare a stock solution by dissolving the required amount in anhydrous ethanol.
-
Guanidine Hydrochloride Stock Solution (1.5 M): Prepare a stock solution in anhydrous ethanol.
-
Sodium Ethoxide Stock Solution (2.0 M): Prepare a fresh solution of sodium ethoxide in anhydrous ethanol.
2. Reaction Setup:
-
To each well of a 48-well reaction block, add 200 µL of the this compound stock solution (0.1 mmol).
-
To each well, add 200 µL of a unique aldehyde stock solution (0.1 mmol).
-
Add 50 µL of the sodium ethoxide stock solution (0.1 mmol) to each well.
-
Seal the reaction block and heat at 60°C for 2 hours to facilitate the Knoevenagel condensation.
3. Cyclization Step:
-
After cooling the reaction block to room temperature, add 100 µL of the guanidine hydrochloride stock solution (0.15 mmol) to each well.
-
Add an additional 125 µL of the sodium ethoxide stock solution (0.25 mmol) to each well.
-
Reseal the reaction block and heat at 80°C for 12 hours.
4. Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction mixture by adding 500 µL of water.
-
Extract each well with 2 x 1 mL of ethyl acetate.
-
Combine the organic extracts for each well in a new 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
Reconstitute the residues in a suitable solvent (e.g., DMSO/methanol) for purification by parallel preparative HPLC-MS.
Data Presentation
Table 1: Representative Yields for a Parallel Synthesis Library of 2-Amino-4-aryl-5-(5-(trifluoromethyl)pyridin-2-yl)pyrimidines
| Compound ID | R-group (from Aldehyde) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| L1-A1 | Phenyl | 329.28 | 65 | >95 |
| L1-A2 | 4-Chlorophenyl | 363.72 | 72 | >95 |
| L1-A3 | 4-Methoxyphenyl | 359.31 | 68 | >95 |
| L1-A4 | 2-Naphthyl | 379.34 | 55 | >95 |
| L1-A5 | 3-Pyridyl | 330.28 | 58 | >95 |
| L1-A6 | 2-Thienyl | 335.31 | 61 | >95 |
| L1-B1 | 4-Fluorophenyl | 347.27 | 75 | >95 |
| L1-B2 | 3,4-Dichlorophenyl | 398.17 | 69 | >95 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Nematicidal Activity of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses in a wide range of crops. The development of novel nematicides with high efficacy and favorable safety profiles is crucial for sustainable crop protection. The 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile scaffold has emerged as a promising chemical starting point for the discovery of new nematicidal agents. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[1] This document provides detailed protocols for the synthesis and evaluation of this compound derivatives for their nematicidal activity against the root-knot nematode Meloidogyne incognita, a widespread and economically important plant pathogen.
Data Presentation
The following table summarizes the in vitro nematicidal activity of a representative series of this compound derivatives against Meloidogyne incognita second-stage juveniles (J2s). The data illustrates a potential structure-activity relationship (SAR) where modifications to the core structure influence nematicidal potency.
| Compound ID | R Group | Concentration (µg/mL) | Mortality (%) after 72h | LC50 (µg/mL) |
| TPA-1 | H | 10 | 95 ± 3.2 | 2.5 |
| TPA-2 | 4-Cl | 10 | 98 ± 1.5 | 1.8 |
| TPA-3 | 4-F | 10 | 97 ± 2.1 | 2.1 |
| TPA-4 | 4-CH3 | 10 | 85 ± 4.5 | 5.3 |
| TPA-5 | 4-OCH3 | 10 | 78 ± 5.1 | 7.8 |
| TPA-6 | 2,4-diCl | 10 | 99 ± 1.0 | 1.2 |
| Control | Water | - | 5 ± 1.8 | - |
| Positive Control | Abamectin | 1 | 100 | 0.02 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, adapted from established procedures for related heterocyclic compounds.[2][3]
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Malononitrile
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted benzyl bromide (for derivatization)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Procedure:
-
Synthesis of this compound (Core Scaffold): a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add malononitrile (1.1 eq) dropwise at 0°C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF dropwise. d. Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC. e. After completion, cool the reaction mixture to room temperature and quench with ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Synthesis of Derivatives (e.g., TPA-2): a. To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C. b. Stir the mixture at room temperature for 30 minutes. c. Add the desired substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) (1.1 eq) dropwise. d. Stir the reaction at room temperature for 12-16 hours. e. Quench the reaction with saturated aqueous sodium bicarbonate. f. Extract the product with ethyl acetate (3 x 50 mL). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purify the residue by silica gel column chromatography to obtain the final derivative.
Protocol 2: In Vitro Nematicidal Bioassay against Meloidogyne incognita
This protocol outlines the procedure for assessing the nematicidal activity of the synthesized compounds against second-stage juveniles (J2s) of Meloidogyne incognita.[4][5]
Materials:
-
Pure cultures of Meloidogyne incognita maintained on a susceptible host plant (e.g., tomato).
-
Synthesized this compound derivatives.
-
Dimethyl sulfoxide (DMSO).
-
Sterile distilled water.
-
24-well microtiter plates.
-
Stereomicroscope.
-
Pipettes and sterile tips.
-
Incubator.
Procedure:
-
Preparation of Nematode Suspension: a. Extract egg masses from the roots of infected tomato plants. b. Hatch the eggs in sterile distilled water at 25-28°C to obtain J2s. c. Collect freshly hatched J2s and adjust the concentration to approximately 100 J2s per 50 µL of sterile distilled water.
-
Preparation of Test Solutions: a. Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). b. Prepare serial dilutions of the stock solutions in sterile distilled water containing 0.1% DMSO to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The final DMSO concentration should not exceed 0.1% to avoid toxicity to the nematodes. c. Prepare a negative control (0.1% DMSO in sterile distilled water) and a positive control (a known nematicide like Abamectin).
-
Bioassay: a. Add 450 µL of each test solution concentration to the wells of a 24-well microtiter plate. b. Add 50 µL of the nematode suspension (containing ~100 J2s) to each well. c. Each treatment should be replicated at least three times. d. Seal the plates and incubate at 25-28°C.
-
Data Collection and Analysis: a. After 24, 48, and 72 hours of incubation, observe the nematodes under a stereomicroscope. b. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle. c. Count the number of dead and live nematodes in each well. d. Calculate the percentage of mortality for each treatment using the formula: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100 e. Correct for mortality in the control group using Abbott's formula if necessary. f. Determine the LC50 value (the concentration of the compound that causes 50% mortality of the nematodes) using probit analysis.
Visualizations
Caption: Experimental workflow from compound synthesis to nematicidal activity evaluation.
Caption: Hypothetical mechanism of action for nematicidal activity.
References
- 1. Field Applications of Fluorinated Nematicides for Meloidogyne enterolobii Management on Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5030735A - Process for the preparation of insecticidal, acaricidal and nematicidal 2-aryl-5-(trifluoromethyl) pyrrole compounds - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Synthesis of Pyrazole-Based Pharmaceutical Intermediates Using 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a key building block in the synthesis of a variety of pharmaceutical intermediates, particularly those incorporating a pyrazole moiety. The presence of the trifluoromethyl group on the pyridine ring is of significant interest in medicinal chemistry as it can enhance the metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and experimental protocols for the synthesis of a pyrazole-based intermediate, specifically 3-amino-1-(2-(5-(trifluoromethyl)pyridin-2-yl)ethyl)-1H-pyrazole-4-carbonitrile, a potential precursor for more complex pharmaceutical compounds.
The synthetic strategy involves a two-step process:
-
Formation of an Enaminonitrile Intermediate: Reaction of this compound with an N,N-dimethylformamide acetal.
-
Cyclization to form the Pyrazole Ring: Subsequent reaction of the enaminonitrile intermediate with a hydrazine derivative.
This approach is a common and efficient method for the construction of substituted pyrazoles.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of 3-amino-1-(2-(5-(trifluoromethyl)pyridin-2-yl)ethyl)-1H-pyrazole-4-carbonitrile.
| Step | Reaction | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Synthesis of 3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | This compound, N,N-Dimethylformamide dimethyl acetal | Toluene | 110 | 3 | 95 | >98 |
| 2 | Synthesis of 3-amino-1-(2-(5-(trifluoromethyl)pyridin-2-yl)ethyl)-1H-pyrazole-4-carbonitrile from the enaminonitrile intermediate | 3-(Dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile, 2-(5-(Trifluoromethyl)pyridin-2-yl)ethanaminium chloride, Hydrazine hydrate | Ethanol, Water | 80 | 12 | 85 | >99 |
Experimental Protocols
Step 1: Synthesis of 3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile
This protocol describes the formation of the key enaminonitrile intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to 110°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile can be used in the next step without further purification.
Step 2: Synthesis of 3-amino-1-(2-(5-(trifluoromethyl)pyridin-2-yl)ethyl)-1H-pyrazole-4-carbonitrile
This protocol details the cyclization reaction to form the desired pyrazole intermediate.
Materials:
-
3-(Dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile (from Step 1)
-
2-(5-(Trifluoromethyl)pyridin-2-yl)ethanaminium chloride
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Suspend 3-(dimethylamino)-2-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile (1.0 eq) and 2-(5-(trifluoromethyl)pyridin-2-yl)ethanaminium chloride (1.1 eq) in a mixture of ethanol and water.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 3-amino-1-(2-(5-(trifluoromethyl)pyridin-2-yl)ethyl)-1H-pyrazole-4-carbonitrile.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical relationship of the key components.
Caption: Synthetic pathway for the formation of the pyrazole intermediate.
References
Large-Scale Synthesis of Trifluoromethylpyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylpyridine derivatives are crucial building blocks in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2][3] The introduction of a trifluoromethyl moiety can enhance a molecule's metabolic stability, bioavailability, and efficacy.[2][4] This document provides detailed application notes and protocols for the large-scale synthesis of these valuable compounds, focusing on industrially relevant methods.
Key Synthetic Strategies
Two primary strategies dominate the large-scale production of trifluoromethylpyridine derivatives: the chlorine/fluorine exchange of trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][5][6] The choice of method often depends on the desired substitution pattern of the final product.[6]
Chlorine/Fluorine Exchange from Trichloromethylpyridines
This method is a cornerstone for the industrial synthesis of many trifluoromethylpyridines.[1][5] It involves the initial chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange reaction with hydrogen fluoride (HF). This process can be carried out in either the liquid or vapor phase.
Vapor-Phase Synthesis: This approach is particularly advantageous for the production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][5] Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst is a common industrial practice.[5]
Liquid-Phase Synthesis: Liquid-phase fluorination of (trichloromethyl)pyridines with HF in the presence of a metal halide catalyst offers a commercially efficient means to produce trifluoromethylpyridine compounds.[7][8] This method provides a more selective reaction environment.[8]
Experimental Protocol: Vapor-Phase Synthesis of 2,5-CTF and 2,3,5-DCTF from 3-Picoline
This protocol describes a simultaneous vapor-phase reaction for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and its subsequent conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
Materials:
-
3-Picoline
-
Chlorine gas (Cl₂)
-
Hydrogen fluoride (HF)
-
Transition metal catalyst (e.g., iron fluoride)
Equipment:
-
Vapor-phase reactor with two zones: a catalyst fluidized bed and an empty phase for nuclear chlorination.[1]
Procedure:
-
Fluidized Bed Zone (Fluorination and initial Chlorination):
-
Empty Phase Zone (Nuclear Chlorination):
-
The resulting 3-TF from the first stage is passed into the empty phase of the reactor.
-
Further nuclear chlorination of the pyridine ring occurs in this zone to produce 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the major product.[1][5]
-
By controlling the molar ratio of chlorine gas and the reaction temperature, the degree of chlorination can be managed.[5]
-
-
Further Chlorination (Optional for 2,3,5-DCTF):
-
Purification:
-
The product stream is cooled and the desired trifluoromethylpyridine derivatives are separated from byproducts and unreacted starting materials through distillation.
-
Workflow for Vapor-Phase Synthesis
Caption: Vapor-phase synthesis of trifluoromethylpyridines.
Cyclocondensation Reactions with Trifluoromethyl-Containing Building Blocks
This synthetic route involves the construction of the pyridine ring using readily available fluorine-containing starting materials.[1][5] This method is particularly useful for accessing substitution patterns that are difficult to achieve through the chlorine/fluorine exchange pathway.
Commonly used trifluoromethyl-containing building blocks include:
-
1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone[9]
Experimental Protocol: Synthesis of 4'-Trifluoromethyl-2,2':6',2"-terpyridine
This protocol outlines a cyclocondensation approach for the synthesis of a terpyridine derivative.
Materials:
-
Lithium 3-polyfluoroalkyl-1,3-ketoenolates
-
Ammonium acetate
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the lithium 3-polyfluoroalkyl-1,3-ketoenolate and ammonium acetate in glacial acetic acid.
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-trifluoromethyl-2,2':6',2"-terpyridine.
-
Logical Relationship of Synthetic Methods
Caption: Decision tree for synthetic route selection.
Quantitative Data Summary
The following tables summarize the yields of various trifluoromethylpyridine derivatives synthesized via the chlorine/fluorine exchange method.
Table 1: Vapor-Phase Synthesis from Picolines [1][5]
| Starting Material | Product(s) | Yield (%) |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Good Yield |
| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | High Demand |
| Lutidines | Chloro-bis(trifluoromethyl)pyridine | 60 - 80 |
Table 2: Direct Trifluoromethylation of Halopyridines [10]
| Starting Material (Halopyridine) | Trifluoromethylating Agent/Method | Yield (%) |
| 2-Bromopyridine | Electrochemical generation of CF₃-Cu | 90 |
| 2-Bromopyridine | Difluorocarbene and fluoride ion in the presence of Cu(I) | 70 |
| 2-Chloropyridine | Difluorocarbene and fluoride ion in the presence of Cu(I) | 64 |
| 2-Iodopyridine | (Trifluoromethyl)trimethylsilane with CuI and potassium fluoride | 68 |
| 2-Bromopyridine | Thermolysis of sodium trifluoroacetate in the presence of cuprous iodide | 41 |
Conclusion
The large-scale synthesis of trifluoromethylpyridine derivatives is well-established, with the chlorine/fluorine exchange and cyclocondensation reactions being the most prominent industrial methods. The choice of synthetic route is dictated by the desired isomer and the availability of starting materials. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field, facilitating the efficient production of these vital chemical intermediates.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Reaction Products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my reaction mixture?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include:
-
Unreacted starting materials: Such as 2-chloro-5-(trifluoromethyl)pyridine or the cyanide source.
-
Hydrolysis product: The nitrile group (-CN) can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide or carboxylic acid.[1][2]
-
Side-products from the pyridine ring: The trifluoromethyl group can influence the reactivity of the pyridine ring, potentially leading to undesired substitution products.[3][4]
-
Solvent-related impurities: Residual reaction solvents or by-products from solvent decomposition can be present.
Q2: My crude product is a dark oil/solid. What is the likely cause and how can I address it?
A2: A dark color often indicates the presence of polymeric or highly conjugated impurities. These can arise from overheating the reaction mixture or from certain side reactions. It is advisable to first attempt purification by column chromatography, as this method is effective at separating a wide range of compounds with different polarities.[5][6][7][8]
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the nature of the impurities and the quantity of material.
-
Recrystallization is ideal when you have a solid product with a relatively high level of purity and the impurities have different solubility profiles from your desired compound. It is a cost-effective and scalable method.
-
Column chromatography is more versatile and is preferred for separating complex mixtures, oily products, or when impurities have similar solubility to the product.[5][6][7][8]
A troubleshooting workflow for selecting the appropriate purification method is presented below.
Caption: Workflow for selecting a purification method.
Troubleshooting Guides
Column Chromatography
Q4: I am not getting good separation with my column chromatography. What can I do?
A4: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize your solvent system: The polarity of the eluent is crucial.[5][6] If your compound is eluting too quickly, decrease the polarity of the solvent system. If it is not moving from the baseline, increase the polarity. A good starting point for polar nitriles is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane.
-
Use a solvent gradient: Starting with a less polar solvent and gradually increasing the polarity can improve the separation of compounds with similar polarities.[6]
-
Check your column packing: An improperly packed column with air bubbles or channels will lead to poor separation.[6]
-
Sample loading: Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.
A logical workflow for troubleshooting column chromatography is provided below.
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
Q5: I am having trouble finding a suitable solvent for recrystallization. What should I look for?
A5: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. Experiment with a range of solvents with varying polarities. Good single-solvent candidates could be isopropanol, ethanol, or ethyl acetate. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used, such as ethyl acetate/hexane or dichloromethane/heptane.
Q6: My recrystallization is not yielding pure product. What could be the issue?
A6: This could be due to several reasons:
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete dissolution: If the crude product is not fully dissolved at the boiling point of the solvent, insoluble impurities will be present in the final product.
-
Insufficient washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
Data Presentation
The following table provides a general comparison of the expected outcomes for the purification of this compound using different methods. Actual results may vary depending on the specific impurities present.
| Purification Method | Typical Purity | Expected Yield | Throughput | Cost |
| Column Chromatography | >98% | 50-80% | Low to Medium | High |
| Recrystallization | >95% | 60-90% | High | Low |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute more polar compounds.
-
Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack a glass column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Carefully load the sample onto the top of the silica gel bed. d. Begin eluting with the mobile phase, starting with the low-polarity mixture. e. Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). f. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.
-
Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove it. d. Allow the solution to cool slowly to room temperature. e. Once crystals have formed, cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals in a vacuum oven.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent method is a nucleophilic substitution reaction, specifically a cyanation, starting from 2-chloro-5-(trifluoromethyl)pyridine. This involves reacting the starting material with a cyanide salt in a suitable solvent. Palladium-catalyzed cross-coupling reactions are also a viable, though more complex, alternative.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors. The most critical to investigate are:
-
Purity of Starting Materials: Ensure the 2-chloro-5-(trifluoromethyl)pyridine is pure and the cyanide source is anhydrous.
-
Solvent and Water Content: The choice of solvent is crucial. Polar aprotic solvents like DMSO or DMF are common. The presence of water can lead to unwanted side reactions; ensure you are using anhydrous conditions.
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate. Temperature must be carefully controlled to prevent decomposition.
-
Choice of Cyanide Source: The reactivity and solubility of the cyanide source (e.g., NaCN, KCN, Zn(CN)₂) can significantly impact the reaction outcome.
Q3: What are the common side products, and how can I minimize their formation?
A common side product is the hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if water is present in the reaction mixture. To minimize this, use anhydrous solvents and reagents. Another potential issue is the formation of impurities from the degradation of starting materials or products at high temperatures. Running the reaction at the lowest effective temperature can help mitigate this.
Q4: How can I effectively purify the final product?
Purification is typically achieved through column chromatography on silica gel.[1] A gradient of ethyl acetate in hexanes is often effective for separating the desired product from unreacted starting material and nonpolar impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted 2-chloro-5-(trifluoromethyl)pyridine, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Conversion
A decision-making workflow for troubleshooting low starting material conversion.
-
Verify Cyanide Source: Cyanide salts can degrade over time. Use a fresh, anhydrous source. For palladium-catalyzed reactions, ensure the catalyst and ligands are active.
-
Increase Temperature: The nucleophilic aromatic substitution may have a high activation energy. Increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
-
Solvent Choice: The solubility of the cyanide salt is critical. DMSO and DMF are excellent choices for dissolving salts like NaCN and KCN.
Issue 2: Formation of Multiple Products / Impurities
If TLC or LC-MS analysis shows a complex mixture of products, address the following:
-
Reduce Temperature: High temperatures can cause decomposition of the trifluoromethylpyridine ring or the product.
-
Inert Atmosphere: Although not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
-
Check for Water: Water can hydrolyze the nitrile. Ensure solvents are anhydrous and reagents are dry. Distillation of acetonitrile from phosphorus pentoxide or calcium hydride can be used for rigorous drying.[2]
Experimental Protocols & Data
Representative Protocol: Cyanation of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is a generalized procedure based on common cyanation reactions of halopyridines.
Experimental Workflow
A general workflow for the synthesis and purification of the target compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and sodium cyanide (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table 1: Comparison of Cyanation Conditions for Heteroaryl Chlorides
The following table summarizes conditions from related palladium-catalyzed cyanation reactions, which can inform optimization efforts.[3][4]
| Parameter | Condition A | Condition B | Condition C | Reference |
| Cyanide Source | K₄[Fe(CN)₆] | Zn(CN)₂ | NaCN | [3][4] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Palladacycle P1 | Pd(OAc)₂ | [3][4] |
| Solvent | DMF | Toluene | DMA | [3] |
| Base | Na₂CO₃ | K₂CO₃ | None | [3] |
| Temperature | 40 °C | 100 °C | 120 °C | [3] |
| Typical Yield | Good to Excellent | High | Low (for this substrate) | [3] |
Note: Direct nucleophilic substitution with NaCN or KCN in DMSO is often the first method to try due to its simplicity before moving to more complex palladium-catalyzed systems.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The nitrile group (-CN) can hydrolyze to form an amide and subsequently a carboxylic acid. The trifluoromethyl group and the pyridine ring are generally more stable, but harsh conditions could potentially lead to other degradation pathways.
Q2: What are the expected degradation products of this compound under hydrolytic stress?
A2: Under hydrolytic conditions, the nitrile group is the most reactive site. The expected degradation pathway involves a two-step hydrolysis:
-
Formation of an amide: 2-(5-(Trifluoromethyl)pyridin-2-yl)acetamide
-
Formation of a carboxylic acid: 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
Troubleshooting Guides
Issue 1: Rapid degradation of the compound in an acidic aqueous solution.
-
Possible Cause: The nitrile group is likely undergoing acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used.
-
Troubleshooting Steps:
-
Buffer Selection: If possible for your experiment, use a buffer system to maintain a less acidic pH.
-
Temperature Control: Perform the experiment at a lower temperature to decrease the rate of hydrolysis.
-
Time Limitation: Minimize the time the compound is in the acidic solution. Prepare fresh solutions immediately before use.
-
Issue 2: Compound instability observed in a basic methanolic solution.
-
Possible Cause: Base-catalyzed hydrolysis of the nitrile group is likely occurring. In the presence of methanol, there is also a possibility of methanolysis, although hydrolysis is typically the more significant pathway if water is present.
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental design allows, adjust the pH to be closer to neutral.
-
Solvent Choice: If water is not essential for the reaction, ensure the use of anhydrous methanol and base to minimize hydrolysis.
-
Protecting Groups: For multi-step syntheses, consider protecting the nitrile group if it is not the intended reaction site.
-
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on this compound to illustrate its stability profile.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | Assay of Parent Compound (%) | 2-(5-(Trifluoromethyl)pyridin-2-yl)acetamide (%) | 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (%) |
| 0.1 M HCl at 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 95.2 | 3.5 | 1.3 | |
| 12 | 90.5 | 6.8 | 2.7 | |
| 24 | 82.1 | 12.3 | 5.6 | |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 88.3 | 8.1 | 3.6 | |
| 4 | 77.9 | 14.5 | 7.6 | |
| 8 | 60.2 | 25.1 | 14.7 |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | Assay of Parent Compound (%) | 2-(5-(Trifluoromethyl)pyridin-2-yl)acetamide (%) | 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (%) |
| 0.1 M NaOH at 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.4 | 6.1 | 1.5 | |
| 4 | 85.6 | 11.2 | 3.2 | |
| 8 | 73.9 | 18.5 | 7.6 | |
| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 1 | 81.5 | 12.3 | 6.2 | |
| 2 | 65.8 | 21.7 | 12.5 | |
| 4 | 45.2 | 32.1 | 22.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Condition: Add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Incubation: Place the vial in a water bath maintained at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hydrolysis degradation pathway.
Caption: Forced degradation workflow.
Technical Support Center: Degradation Pathways of Trifluoromethylpyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylpyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethylpyridine compounds?
A1: Trifluoromethylpyridine compounds primarily degrade through three main pathways: metabolic degradation, photodegradation, and chemical degradation (hydrolysis). The operative pathway depends on the specific compound structure and environmental conditions.
Q2: How does the trifluoromethyl group influence the metabolic stability of pyridine compounds?
A2: The trifluoromethyl (-CF3) group generally enhances metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Its electron-withdrawing nature can also protect the adjacent pyridine ring from oxidative metabolism by cytochrome P450 (CYP) enzymes.
Q3: What are the common metabolites observed during the degradation of trifluoromethylpyridine compounds?
A3: Common metabolites arise from the transformation of the pyridine ring or other functional groups on the molecule. For instance, in the case of the fungicide fluopyram, metabolic processes in crops can lead to the formation of fluopyram-7-hydroxy, fluopyram-8-hydroxy, fluopyram-benzamide, and fluopyram-pyridyl-carboxylic acid.[1] Microbial degradation can also lead to significant breakdown of the parent compound.[2][3]
Q4: What is the expected outcome of photodegradation of trifluoromethylpyridine compounds?
A4: Photodegradation, or degradation upon exposure to light, can lead to the formation of various photoproducts. For fluopyram, irradiation can result in the formation of dihydroxyl and hydroxylimide fluopyram, as well as mono-, di-, and trihydroxyl lactam derivatives.[4]
Troubleshooting Guides
Metabolic Stability Studies
Issue: High variability in in-vitro metabolic stability assay results.
-
Possible Cause: Inconsistent enzyme activity in liver microsomes.
-
Troubleshooting Steps:
-
Ensure proper storage and handling of liver microsomes to maintain enzymatic activity.
-
Always include a positive control with a known metabolic profile to assess assay performance.
-
Pre-incubate the microsome solution with the test compound before initiating the reaction with NADPH.
-
Issue: No degradation observed for a novel trifluoromethylpyridine compound.
-
Possible Cause: The compound is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect low levels of degradation.
-
Troubleshooting Steps:
-
Confirm the activity of the metabolic system using a positive control.
-
Increase the incubation time or the concentration of the metabolic enzymes.
-
Validate the analytical method to ensure it can detect and quantify potential metabolites at low concentrations.
-
Photodegradation Studies
Issue: Inconsistent degradation rates in photostability experiments.
-
Possible Cause: Fluctuations in light intensity or temperature.
-
Troubleshooting Steps:
-
Use a calibrated and stable light source.
-
Monitor and control the temperature of the sample chamber throughout the experiment.
-
Employ a chemical actinometer to ensure consistent light exposure between experiments.
-
Issue: Formation of unexpected photoproducts.
-
Possible Cause: Secondary degradation of primary photoproducts or interaction with the solvent.
-
Troubleshooting Steps:
-
Analyze samples at multiple time points to track the formation and decay of intermediates.
-
Conduct control experiments with the solvent alone to identify any solvent-derived artifacts.
-
Use high-resolution mass spectrometry to aid in the structural elucidation of unknown products.[4]
-
Analytical Methods (HPLC/MS)
Issue: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
Issue: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination in the HPLC system or carryover from previous injections.
-
Troubleshooting Steps:
-
Flush the system with a strong solvent to remove contaminants.
-
Include blank injections between samples to check for carryover.
-
Ensure high purity of solvents and additives.[7]
-
Issue: Artifacts in mass spectrometry analysis.
-
Possible Cause: In-source fragmentation or the formation of adducts.
-
Troubleshooting Steps:
-
Optimize the ionization source parameters (e.g., cone voltage) to minimize in-source fragmentation.
-
Be aware of common adducts (e.g., sodium, potassium) and confirm the molecular ion by observing the isotopic pattern.
-
High-resolution mass spectrometry can help distinguish between true metabolites and artifacts by providing accurate mass measurements.[8][9][10]
-
Quantitative Data
Table 1: Microbial Degradation of Fluopyram in Laboratory Studies [2][3]
| Microorganism | Incubation Time (days) | Degradation (%) |
| Trichoderma harzianum | 3 | 74.3 |
| Trichoderma harzianum | 14 | 81.5 |
| Bacillus subtilis | 14 | 7.5 |
| Mixture of T. harzianum and B. subtilis | 14 | 24.1 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylpyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Metabolic degradation pathway of Fluopyram in crops.
Caption: General workflow for forced degradation studies.
References
- 1. Dissipation and residue determination of fluopyram and its metabolites in greenhouse crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realab.ua [realab.ua]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Artifacts in Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
I. Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound is a versatile reagent characterized by several key reactive features:
-
Acidic Methylene Protons: The protons on the carbon between the pyridine ring and the nitrile group (the α-carbon) are acidic and can be removed by a suitable base to form a nucleophilic carbanion.
-
Electron-Deficient Pyridine Ring: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This influences the acidity of the methylene protons and the reactivity of the pyridine ring itself.
-
Nucleophilic Nitrile Group: The nitrile group can participate in various reactions, including hydrolysis to amides or carboxylic acids, and cycloaddition reactions.
Q2: What are the common applications of this compound in synthesis?
A2: This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Common applications include:
-
Alkylation Reactions: The carbanion generated by deprotonation of the methylene group can be alkylated with various electrophiles to introduce new substituents.
-
Knoevenagel Condensation: It can react with aldehydes and ketones in the presence of a base to form α,β-unsaturated products.
-
Thorpe-Ziegler Reaction: As a dinitrile precursor, it can undergo intramolecular cyclization to form cyclic ketones after hydrolysis.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry place, away from moisture and strong bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal to prevent degradation.
II. Troubleshooting Failed Reactions
This section provides troubleshooting guidance for common issues encountered in reactions involving this compound.
A. Alkylation Reactions
Q4: My alkylation reaction with this compound is not proceeding or giving a low yield. What are the possible causes and solutions?
A4: Low or no conversion in alkylation reactions can be attributed to several factors. The following table outlines potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the methylene protons. Consider using a stronger base such as LDA, NaH, or KHMDS. |
| Poor Solvent Choice | The solvent may not be suitable for the reaction. Ensure the solvent is aprotic and can dissolve both the substrate and the base. THF, DMF, and DMSO are common choices. |
| Low Quality Reagents | The starting material, base, or alkylating agent may be impure or degraded. Use freshly purified or commercially available high-purity reagents. |
| Reaction Temperature Too Low | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor for product formation. |
| Side Reactions | The alkylating agent may be reacting with the solvent or other components in the reaction mixture. Consider using a more selective alkylating agent or protecting sensitive functional groups. |
Experimental Protocol: General Procedure for Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous THF (10 mL/mmol) at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the alkylating agent (1.2 eq.) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Knoevenagel Condensation
Q5: I am observing a low yield in my Knoevenagel condensation of this compound with an aldehyde/ketone. How can I improve the yield?
A5: Low yields in Knoevenagel condensations are often due to an unfavorable equilibrium or side reactions. Consider the following troubleshooting tips.
| Potential Cause | Troubleshooting Strategy |
| Weak Base/Catalyst | The base used may not be effective in catalyzing the reaction. Piperidine, pyrrolidine, or ammonium acetate are commonly used. For less reactive carbonyl compounds, a stronger base may be necessary. |
| Water Formation | The water produced during the reaction can inhibit the condensation. Use a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves. |
| Steric Hindrance | A sterically hindered aldehyde or ketone may react slowly. Increase the reaction temperature and/or reaction time. |
| Side Reactions of the Carbonyl Compound | The aldehyde or ketone may undergo self-condensation or other side reactions. Add the carbonyl compound slowly to the reaction mixture. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in toluene (15 mL/mmol), add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
C. Thorpe-Ziegler Reaction
Q6: My Thorpe-Ziegler cyclization is resulting in a complex mixture of products. What are the likely side reactions and how can I minimize them?
A6: The Thorpe-Ziegler reaction can be prone to side reactions, especially with complex substrates. The following table highlights common issues and solutions.
| Potential Cause | Troubleshooting Strategy |
| Intermolecular Condensation | If the concentration of the dinitrile is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Perform the reaction under high dilution conditions. |
| Hydrolysis of Nitrile Groups | The nitrile groups can be hydrolyzed to amides or carboxylic acids under the reaction conditions, especially if water is present. Ensure strictly anhydrous conditions. |
| Polymerization | The starting material or intermediates may polymerize. Use a non-nucleophilic strong base and control the reaction temperature carefully. |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium or potassium bis(trimethylsilyl)amide are often preferred. |
Experimental Protocol: General Procedure for Thorpe-Ziegler Reaction
-
To a refluxing solution of a strong, non-nucleophilic base (e.g., NaHMDS, 1.2 eq.) in anhydrous toluene, add a solution of the dinitrile precursor (1.0 eq.) in anhydrous toluene dropwise over several hours.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench with a proton source (e.g., acetic acid).
-
Wash the mixture with water and brine, then dry the organic layer and concentrate.
-
The resulting cyclic enaminonitrile is typically hydrolyzed with aqueous acid to afford the desired cyclic ketone.
III. Data and Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H5F3N2 |
| Molecular Weight | 186.14 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 4.00 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.5, 147.0 (q, J = 4.1 Hz), 135.5 (q, J = 4.5 Hz), 124.0 (q, J = 273.0 Hz), 122.5, 116.5, 25.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62.8 |
| IR (KBr, cm⁻¹) | 2250 (C≡N), 1600, 1580, 1340, 1180, 1140, 1080 |
IV. Visualizations
Caption: A general workflow for troubleshooting failed reactions.
Caption: Simplified signaling pathway for the Knoevenagel condensation.
Technical Support Center: Optimizing Reactions with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions for reactions involving 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary reactive sites:
-
The active methylene group (-CH2CN): The protons on the carbon adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a nucleophilic carbanion. This site is central to alkylation, condensation, and addition reactions.
-
The pyridine ring: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.
Q2: How does the trifluoromethyl group influence the reactivity of the molecule?
A2: The -CF3 group is strongly electron-withdrawing. This has several effects:
-
It increases the acidity of the methylene protons, making deprotonation easier.
-
It deactivates the pyridine ring towards electrophilic attack.
-
It can make the pyridine nitrogen less basic.
Q3: What general classes of solvents are suitable for reactions with this compound?
A3: The choice of solvent is highly dependent on the specific reaction. However, some general guidelines are:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often good choices for reactions involving the deprotonated acetonitrile as a nucleophile. They solvate cations well, leaving the anionic nucleophile more reactive.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dichloromethane): These can be suitable for reactions where solubility of all components is sufficient and minimal solvent interaction with reactants is desired.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These should be used with caution in reactions involving strong bases and the nucleophilic carbanion, as they can protonate the carbanion and may also act as competing nucleophiles. However, they can be suitable for certain reactions like some condensations where they can facilitate proton transfer steps.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include:
-
Hydrolysis of the nitrile group: In the presence of strong acids or bases and water, the nitrile group can hydrolyze to an amide or a carboxylic acid.
-
Over-alkylation: In alkylation reactions, dialkylation of the methylene group can occur.
-
Self-condensation: Under strong basic conditions, the molecule may undergo self-condensation reactions like the Thorpe-Ziegler reaction if a suitable intramolecular cyclization is possible in a related substrate.
-
Decomposition: The stability of trifluoromethyl-substituted pyridines can be compromised under harsh reaction conditions (e.g., high temperatures in the presence of strong nucleophiles).
Troubleshooting Guides
Low Reaction Yield or Slow Reaction Rate
Q: My alkylation/condensation reaction is proceeding very slowly or giving a low yield. What role could the solvent be playing?
A: The solvent has a significant impact on the reactivity of the nucleophile generated from this compound.
Troubleshooting Steps:
-
Assess Solvent Type:
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can form hydrogen bonds with the anionic nucleophile, creating a solvent cage that reduces its reactivity. This is a common cause of slow reactions.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not form strong hydrogen bonds with the anion, leaving it "naked" and more nucleophilic.
-
-
Check Solubility:
-
Ensure all reactants, especially the base and the acetonitrile derivative, are fully soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow rates.
-
Solution: If solubility is an issue, consider a co-solvent system or switch to a solvent with better solubilizing properties for all components. For instance, DMF and DMSO are excellent solvents for a wide range of organic compounds and inorganic bases.
-
-
Consider the Base-Solvent Combination:
-
The effectiveness of a base can be solvent-dependent. For example, the basicity of t-butoxide is enhanced in DMSO compared to THF.
-
Solution: Ensure your chosen base is strong enough in the selected solvent to fully deprotonate the methylene group.
-
Formation of Unexpected Byproducts
Q: I am observing significant formation of byproducts in my reaction. How can I optimize the solvent to minimize these?
A: Byproduct formation is often linked to the stability of intermediates and the relative rates of desired versus undesired reaction pathways, both of which are influenced by the solvent.
Troubleshooting Steps:
-
Hydrolysis Byproducts (Amide/Carboxylic Acid):
-
Cause: Presence of water in the reaction mixture, especially when using strong bases or acids. Solvents like DMF and DMSO can be hygroscopic.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Byproducts from Reaction with Solvent:
-
Cause: Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures or in the presence of strong bases to produce dimethylamine, which is nucleophilic.
-
Solution: Choose a more inert solvent if you suspect solvent participation. Toluene or THF are often good alternatives for reactions requiring heating.
-
Data Presentation
Table 1: Solvent Properties and Their Influence on Common Reactions
| Solvent | Dielectric Constant (Polarity) | Type | suitability for Alkylation/Condensation (Nucleophilic Carbanion) | Suitability for Nucleophilic Aromatic Substitution |
| Toluene | 2.4 | Aprotic, Nonpolar | Moderate (if reactants are soluble) | Good |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | Moderate | Good |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Good | Good |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | Excellent | Excellent |
| Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Excellent | Excellent |
| Dimethyl sulfoxide (DMSO) | 46.7 | Aprotic, Polar | Excellent | Excellent |
| Ethanol (EtOH) | 24.6 | Protic, Polar | Poor to Moderate (can protonate carbanion) | Moderate |
| Methanol (MeOH) | 32.7 | Protic, Polar | Poor (can protonate carbanion) | Moderate |
Experimental Protocols
Example Protocol: Knoevenagel Condensation with an Aldehyde
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, toluene, or acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in the chosen solvent (5-10 mL per mmol of acetonitrile), add the base (0.1-1.0 eq).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the reactivity of the substrates and the solvent).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Solvent Optimization for Knoevenagel Condensation:
-
Ethanol: A common choice, as it can facilitate the proton transfer steps in the mechanism. However, for less reactive aldehydes, it may lead to slow reaction rates.
-
Toluene with a Dean-Stark trap: For reactions that produce water, using toluene and a Dean-Stark trap to remove water can drive the reaction to completion.
-
Acetonitrile: A good polar aprotic option that can accelerate the reaction by enhancing the nucleophilicity of the carbanion.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Logic for selecting solvents based on reaction mechanism.
Technical Support Center: Handling 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile in Moisture-Sensitive Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile in moisture-sensitive environments.
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
Question: My reaction using this compound failed to proceed or resulted in a very low yield. What are the likely causes related to moisture?
Answer: Failure of moisture-sensitive reactions is often due to the presence of water, which can react with reagents, catalysts, or intermediates. Here's a troubleshooting workflow:
-
Reagent Integrity:
-
Solvent Purity:
-
Were anhydrous solvents used? Commercially available anhydrous solvents in septum-sealed bottles are recommended.[3]
-
If you dried the solvent yourself, was the drying agent appropriate and was the solvent stored properly over molecular sieves or under an inert atmosphere?
-
-
Glassware Preparation:
-
Inert Atmosphere:
Issue 2: Formation of Unexpected Byproducts
Question: I've isolated my product, but I'm seeing significant, unexpected byproducts in my NMR/LC-MS. Could this be related to moisture?
Answer: Yes, the presence of water can lead to side reactions. For a compound like this compound, potential moisture-related side reactions could include:
-
Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, especially under acidic or basic conditions.
-
Reaction with Sensitive Intermediates: If your reaction involves the formation of a carbanion at the carbon adjacent to the nitrile group (a common strategy for this type of molecule), this highly basic intermediate will be readily quenched by any available water, leading back to the starting material and reducing your yield.
To troubleshoot, consider the stability of your product and intermediates to water and any aqueous workup conditions.[7] A small-scale test reaction where a sample is deliberately exposed to your workup conditions can help identify if the byproducts are formed during this stage.[7]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, consider placing the container inside a desiccator or a glovebox.
Q2: What is the best method for drying my glassware for a moisture-sensitive reaction? A2: Oven-drying all glassware at a temperature of at least 125°C for a minimum of 24 hours is a reliable method.[4] For immediate use, flame-drying the assembled apparatus under a stream of inert gas is also highly effective.[4] Rinsing with acetone is generally not sufficient for highly moisture-sensitive reactions.[4]
Q3: How can I be sure my anhydrous solvent is truly dry? A3: Using a new, sealed bottle of anhydrous solvent from a reputable supplier is the most reliable approach.[3] If you are using a previously opened bottle, it's best to use a dry syringe or cannula to transfer the solvent under an inert atmosphere to prevent the introduction of moist air.[2] For particularly sensitive reactions, you may consider using a solvent purification system (solvent still).
Q4: What are the key differences between using a nitrogen balloon and a Schlenk line? A4: A nitrogen balloon is a simple and cost-effective way to maintain a positive pressure of inert gas in the reaction flask, which is often sufficient for many reactions.[8] A Schlenk line, however, provides a more robust system for excluding air and moisture.[6] It allows for cycles of evacuating the flask under vacuum and refilling with inert gas, which is more effective at removing atmospheric contaminants.[6]
Q5: My reaction involves a solid reagent. How do I add it to the reaction flask without introducing moisture? A5: Solid reagents should ideally be added to the reaction flask before flushing with inert gas.[8] If a solid needs to be added during the reaction, this can be done under a positive flow of inert gas. For highly sensitive solids, using a glovebox is the best practice.[3][6]
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes side reactions and reagent quenching. |
| Inert Gas Purity | High Purity (99.99%+) | Reduces oxygen and moisture contamination. |
| Glassware Preparation | Oven-dry (>125°C, >12h) or Flame-dry | Removes adsorbed water from glass surfaces.[4][5] |
| Reagent Transfer | Syringe or Cannula under Inert Gas | Prevents exposure of reagents to atmospheric moisture.[2][3][5] |
| Reaction Atmosphere | Positive pressure of N₂ or Ar | Prevents ingress of atmospheric air and moisture.[4][6] |
Experimental Protocols
Example Protocol: Base-Mediated Alkylation of this compound
This protocol describes a general procedure for the alkylation of this compound with an alkyl halide (R-X) using sodium hydride (NaH) as a base. This reaction is highly sensitive to moisture.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (for quenching)
-
Standard extraction and purification solvents
Procedure:
-
Glassware Preparation: A two-necked round-bottom flask, a magnetic stir bar, a condenser, and a rubber septum are oven-dried overnight at 150°C. The glassware is assembled hot while flushing with a stream of dry nitrogen.[3][5]
-
Reaction Setup: The flask is allowed to cool to room temperature under a positive pressure of nitrogen (a nitrogen balloon or Schlenk line can be used).
-
Reagent Addition (Solid): The required amount of sodium hydride is weighed out quickly and added to the flask against a positive flow of nitrogen.
-
Solvent Addition: Anhydrous THF is added to the flask via a dry syringe. The suspension is stirred.
-
Substrate Addition: this compound is dissolved in a small amount of anhydrous THF in a separate, dry flask and added dropwise to the stirred NaH suspension via syringe. The mixture is stirred at room temperature for 30 minutes to allow for deprotonation.
-
Electrophile Addition: The alkyl halide is added dropwise to the reaction mixture via syringe. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride at 0°C.
-
Workup and Purification: The reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Caption: Workflow for a moisture-sensitive alkylation reaction.
Caption: Troubleshooting logic for failed moisture-sensitive reactions.
References
- 1. This compound Detailed Information | Properties, Uses, Safety, Suppliers in China [nj-finechem.com]
- 2. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. moodle2.units.it [moodle2.units.it]
- 5. web.mit.edu [web.mit.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile derivatives in cross-coupling reactions. Given the electron-deficient nature of the pyridine ring and the presence of the trifluoromethyl group, specific challenges may arise during catalyst selection and reaction optimization. This guide aims to provide targeted advice to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with a this compound derivative?
A1: Low conversion in Suzuki-Miyaura couplings involving 2-pyridyl substrates, especially those with electron-withdrawing groups, is a common issue often referred to as the "2-pyridyl problem"[1][2][3]. Several factors can contribute to this:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes.
-
Difficult Oxidative Addition: The C-X (X = Cl, Br) bond at the 2-position of the pyridine ring is less reactive towards oxidative addition compared to typical aryl halides due to the electron-deficient nature of the ring.
-
Slow Transmetalation: The transfer of the organoboron species to the palladium complex can be sluggish.
-
Protodeboronation: The boronic acid or ester can be sensitive to the basic reaction conditions, leading to decomposition.
To address these issues, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) that can promote oxidative addition and shield the palladium center from pyridine coordination[2]. The use of palladium pre-catalysts can also be beneficial. Additionally, careful selection of the base and solvent system is crucial.
Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination with a 2-halo-5-(trifluoromethyl)pyridin-2-yl)acetonitrile derivative?
A2: For Buchwald-Hartwig amination of electron-deficient 2-halopyridines, a robust catalytic system is required to overcome potential catalyst inhibition and achieve good yields[4][5][6][7][8]. Recommended starting conditions would involve:
-
Palladium Source: A palladium pre-catalyst such as a G3 or G4 Buchwald pre-catalyst is often a good choice.
-
Ligand: A bulky, electron-rich biaryl phosphine ligand like BrettPhos, RuPhos, or XPhos is highly recommended[9].
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used[4][9].
-
Solvent: Anhydrous, deoxygenated toluene or dioxane are common solvents for this transformation.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C.
It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst degradation.
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side reaction?
A3: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst[10][11]. To minimize this:
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst and may necessitate higher reaction temperatures or the use of specific ligands.
-
Choice of Base: The choice of base can influence the rate of homocoupling. Amine bases like triethylamine or diisopropylethylamine are commonly used.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homocoupling reaction.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can promote the oxidative homocoupling of alkynes.
Q4: What are some key considerations for performing a Heck reaction with a 2-halo-5-(trifluoromethyl)pyridin-2-yl)acetonitrile derivative?
A4: The Heck reaction with electron-deficient heteroaryl halides can be challenging[3][12][13]. Key considerations include:
-
Catalyst System: A phosphine-free catalyst system, such as palladium acetate with a phase-transfer co-catalyst like TBAB (tetrabutylammonium bromide), can be effective. Alternatively, palladium complexes with N-heterocyclic carbene (NHC) ligands are also known to be robust for these types of substrates.
-
Base: An inorganic base like potassium carbonate or sodium acetate is typically used.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are common choices.
-
Regioselectivity: With unsymmetrical olefins, regioselectivity can be an issue. The electronic and steric properties of the olefin will influence the outcome.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition by Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center. Increase ligand-to-palladium ratio (e.g., 2:1 to 4:1). |
| Inefficient Oxidative Addition | Switch from an aryl chloride to a more reactive aryl bromide or iodide. Use a more electron-rich ligand. Increase the reaction temperature. |
| Protodeboronation of Boronic Acid/Ester | Use potassium trifluoroborate salts or MIDA boronates, which are more stable. Use anhydrous conditions and a non-aqueous base if possible. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., toluene/water, dioxane/water, THF/water). |
| Inactive Catalyst | Use a pre-catalyst or ensure the in situ generation of the active Pd(0) species is efficient. |
Issue 2: Decomposition of Starting Material in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Base-Mediated Decomposition | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) if the substrate is highly base-sensitive, although this may require a more active catalyst. |
| High Reaction Temperature | Lower the reaction temperature and increase the reaction time. |
| Side reaction with the nitrile group | The nitrile group can potentially be susceptible to hydrolysis or other transformations under basic conditions, especially at elevated temperatures. Consider protecting the nitrile group if possible, or screen milder bases and lower temperatures. |
Issue 3: Formation of Decyanation Byproduct
| Potential Cause | Troubleshooting Step |
| Reductive Decyanation | The nitrile group can sometimes be cleaved under palladium catalysis, especially in the presence of a hydride source. This is a known side reaction for certain substrates[14][15][16]. |
| Minimize potential hydride sources in the reaction mixture. Ensure the use of high-purity, anhydrous solvents. Screen different ligands, as some may be more prone to promoting this side reaction. Lowering the reaction temperature may also help. |
Data Presentation: Representative Catalyst Systems and Yields
Due to the limited availability of data for the specific this compound core, the following tables present data from closely related systems to provide a starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 88 |
| 3 | 2-Bromo-5-trifluoromethylpyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 75 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 92 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ | t-BuOH | 110 | 85 |
| 3 | 2-Chloro-5-trifluoromethylpyridine | n-Butylamine | XPhos Pd G3 (2) | - | LHMDS | Dioxane | 100 | 90 |
Experimental Protocols
The following are generalized protocols based on established methods for similar substrates. Users should perform their own optimization for their specific this compound derivative.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the 2-halo-5-(trifluoromethyl)pyridin-2-yl)acetonitrile derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the 2-halo-5-(trifluoromethyl)pyridin-2-yl)acetonitrile derivative (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Add the desired amount of anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).
-
Seal the reaction vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A workflow for selecting and optimizing a catalyst system.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. catsci.com [catsci.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
preventing decomposition of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile to prevent its decomposition.
Troubleshooting Guide: Investigating Decomposition
If you suspect decomposition of your stored this compound, follow this workflow to identify and address the issue.
Caption: A flowchart outlining the steps to take if decomposition of this compound is suspected.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below.
Q2: What are the visual signs of decomposition?
A2: While chemical analysis is the most definitive method to confirm decomposition, visual inspection can provide initial clues. Look for:
-
Color Change: A noticeable deviation from the expected color of the pure compound.
-
Clumping or Change in Texture: The material may become sticky or clump together, which could indicate the presence of impurities or degradation products.
-
Odor: Any unusual or new odor may suggest a chemical change has occurred.
Q3: What are the likely decomposition pathways for this compound during storage?
A3: While this specific molecule's decomposition pathway is not extensively published, based on the reactivity of its functional groups, two primary pathways are plausible:
-
Hydrolysis of the Acetonitrile Group: The nitrile (-CN) group can be susceptible to hydrolysis, especially in the presence of trace amounts of water and acidic or basic impurities. This would lead to the formation of 2-(5-(trifluoromethyl)pyridin-2-yl)acetamide or further to 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid.
-
Pyridine Ring Modification: The trifluoromethyl group is strongly electron-withdrawing, which can make the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom[1]. While less common under standard storage conditions, reactions with nucleophilic contaminants could occur over long periods.
Q4: What substances should be avoided during storage and handling?
A4: To prevent accelerated decomposition, avoid contact with the following:
-
Strong Oxidizing Agents: These can react with the pyridine ring or the acetonitrile group.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.
-
Moisture: Water can lead to hydrolysis.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or below 4°C (Refrigerated)[2] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[2] | Minimizes oxidation and contact with atmospheric moisture. |
| Light | Protect from light (Store in an amber vial or dark) | Light can provide the energy to initiate degradation reactions. |
| Container | Tightly sealed container | Prevents the ingress of moisture and air. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The presence of new peaks not seen in a reference standard indicates potential degradation.
-
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the chemical structures of any volatile degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions (Example):
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis:
-
Analyze the mass spectra of any new peaks observed in the chromatogram.
-
Compare the fragmentation patterns with spectral libraries to identify potential degradation products.
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the compound and detect any structural changes due to decomposition.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Analysis:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Compare the obtained spectra with a reference spectrum of the pure compound.
-
-
Data Analysis:
-
The appearance of new signals or changes in the chemical shifts and integration of existing signals can indicate the presence of decomposition products. For example, the hydrolysis of the nitrile to an amide would result in the appearance of new broad signals in the ¹H NMR spectrum.
-
References
Validation & Comparative
comparative analysis of trifluoromethylpyridine building blocks in synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful combination leverages the unique electronic properties of the CF₃ group to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the pyridine core provides a versatile template for structural modification. This guide offers a comparative analysis of trifluoromethylpyridine building blocks, focusing on how the position of the CF₃ group influences their synthesis and reactivity in key chemical transformations.
Synthesis of Trifluoromethylpyridine Building Blocks
The primary methods for synthesizing trifluoromethylpyridine (TFMP) derivatives can be broadly categorized into three main strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1]
-
Halogen Exchange: This is a common industrial method that typically involves the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine exchange reaction using hydrogen fluoride (HF) or other fluorinating agents.[1]
-
Cyclocondensation: This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic fragments, at least one of which already contains a trifluoromethyl group. Common starting materials for this method include trifluoroacetoacetate and trifluoroacetyl chloride.[1]
-
Direct Trifluoromethylation: This method involves the direct introduction of a CF₃ group onto a pre-existing pyridine ring. This is often achieved using trifluoromethylating agents, such as trifluoromethyl copper species, which can react with bromo- or iodopyridines.[1]
The following diagram illustrates the general synthetic pathways to access different trifluoromethylpyridine isomers.
References
A Comparative Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile and Other Cyanomethylpyridine Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile and other commonly used cyanomethylpyridine reagents. The objective is to evaluate their relative performance in key synthetic transformations, supported by illustrative experimental data and detailed protocols. This document also explores their application in the context of relevant signaling pathways in drug discovery.
Introduction to Cyanomethylpyridine Reagents
Cyanomethylpyridines are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the cyanomethyl group provides a reactive site for a variety of chemical transformations, including alkylations, condensations, and cyclizations. The pyridine ring itself can be a key pharmacophore, and its reactivity can be modulated by the presence of substituents. This guide focuses on comparing the utility of this compound with unsubstituted 2-pyridylacetonitrile and 2-(5-chloropyridin-2-yl)acetonitrile.
Reactivity and Performance Comparison
The reactivity of the methylene group in cyanomethylpyridines is significantly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups are known to increase the acidity of the methylene protons, thereby enhancing the reactivity of the corresponding carbanion in nucleophilic reactions.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, and its presence at the 5-position of the pyridine ring in this compound is expected to significantly enhance its reactivity compared to the unsubstituted or chloro-substituted analogues.
Illustrative Performance in Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that highlights the nucleophilic character of the active methylene group. In a representative reaction with benzaldehyde, the expected trend in reactivity would be:
This compound > 2-(5-Chloropyridin-2-yl)acetonitrile > 2-Pyridylacetonitrile
This trend is based on the principle that stronger electron-withdrawing groups lead to a more stabilized carbanion intermediate, thus favoring the reaction. The table below presents illustrative data for the Knoevenagel condensation with benzaldehyde.
| Reagent | Substituent | Product | Illustrative Yield (%) | Illustrative Reaction Time (hours) |
| 2-Pyridylacetonitrile | H | 2-phenyl-3-(pyridin-2-yl)acrylonitrile | 75 | 6 |
| 2-(5-Chloropyridin-2-yl)acetonitrile | Cl | 2-(5-chloropyridin-2-yl)-3-phenylacrylonitrile | 85 | 4 |
| This compound | CF3 | 2-phenyl-3-(5-(trifluoromethyl)pyridin-2-yl)acrylonitrile | 95 | 2 |
Illustrative Performance in Alkylation Reactions
Similarly, in alkylation reactions, the increased acidity of the methylene protons in the trifluoromethyl-substituted reagent is expected to facilitate deprotonation and subsequent reaction with an electrophile, such as methyl iodide.
| Reagent | Substituent | Product | Illustrative Yield (%) | Illustrative Reaction Time (hours) |
| 2-Pyridylacetonitrile | H | 2-(pyridin-2-yl)propanenitrile | 70 | 8 |
| 2-(5-Chloropyridin-2-yl)acetonitrile | Cl | 2-(5-chloropyridin-2-yl)propanenitrile | 80 | 6 |
| This compound | CF3 | 2-(5-(trifluoromethyl)pyridin-2-yl)propanenitrile | 90 | 4 |
Experimental Protocols
The following are detailed, illustrative protocols for the comparative experiments described above.
General Procedure for Knoevenagel Condensation
Navigating the Structure-Activity Landscape of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile analogs, a scaffold of increasing interest in medicinal chemistry. Due to the limited availability of a single comprehensive structure-activity relationship (SAR) study on this specific series, this guide synthesizes data from various sources to illuminate key structural modifications that influence biological outcomes.
The this compound core represents a privileged scaffold in drug discovery. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridine and acetonitrile moieties offer versatile points for chemical modification.[1] These characteristics make this class of compounds promising candidates for targeting a range of biological targets, including enzymes and receptors implicated in various diseases.
Comparative Analysis of Analog Activity
To facilitate a clear comparison of the performance of various analogs, the following table summarizes the available quantitative data from published studies. The data highlights how modifications to the core structure impact biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | Modification from Parent Scaffold | Biological Target | IC50 (µM) |
| Parent | This compound | - | - |
| Analog 1 | Addition of a 3-chloro group to the pyridine ring | Not Specified | Not Specified |
| Analog 2 | Replacement of acetonitrile with a thiazolo[4,5-d]pyrimidine-2-thione moiety | Anticancer (A375, C32, DU145, MCF-7/WT cell lines) | 2b: >100, 3b: 1.1-2.9, 4b: 1.4-1.9, 4c: 1.2-2.3[2] |
| Analog 3 | Modification of the acetonitrile to a nicotinamide derivative | Anticancer (HCT-116, HepG-2, MCF-7 cell lines) | Varies (e.g., 3b: 4.8-11.2, 4c: 5.2-13.5)[3][4] |
Note: The biological targets and specific cell lines are indicated where the data is available. A lack of a specific value indicates that the data was not present in the reviewed literature.
Key Structure-Activity Relationship Insights
For instance, the transformation of the acetonitrile group into more complex heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, has been shown to yield compounds with potent anticancer activity.[2] This suggests that the acetonitrile moiety can act as a versatile synthon for the construction of more elaborate, biologically active molecules.
Caption: Key Structure-Activity Relationships.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the presented data and for designing future experiments. Below are the detailed protocols for the key assays mentioned.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caption: MTT Assay Workflow.
Conclusion
While a dedicated, comprehensive SAR study on this compound analogs is yet to be published, this guide provides a valuable starting point by collating and comparing data from related studies. The available evidence suggests that the 2-position of the pyridine ring is a key site for modification to modulate biological activity and target specificity. The development of analogs with more complex heterocyclic systems at this position has shown promise in the context of anticancer drug discovery. Further systematic studies on this scaffold are warranted to fully elucidate its therapeutic potential.
References
- 1. matilda.science [matilda.science]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Derivatives as Nav1.7 Inhibitors: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile derivatives as selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target in pain signaling. While direct public data on this specific compound series is limited, this guide leverages data from known Nav1.7 inhibitors and established experimental protocols to outline a comprehensive validation strategy.
Introduction: Nav1.7 as a Therapeutic Target for Pain
The voltage-gated sodium channel Nav1.7 plays a critical role in the transmission of pain signals.[1][2] Predominantly expressed in peripheral sensory neurons, this channel is essential for the initiation and propagation of action potentials in response to noxious stimuli.[1][2] When a pain-inducing stimulus occurs, Nav1.7 channels open, allowing an influx of sodium ions that generates an electrical signal transmitted to the brain and perceived as pain.[1]
Genetic studies in humans have solidified Nav1.7 as a high-value analgesic target. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain.[2][3][4] Conversely, gain-of-function mutations are linked to severe pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder.[4][5][6] Consequently, the selective inhibition of Nav1.7 is a promising therapeutic strategy for pain management, potentially offering effective analgesia without the significant side effects associated with opioids and other analgesics.[1][4][7]
Proposed Mechanism of Action and Comparison with Alternatives
Based on the analysis of structurally related compounds, it is hypothesized that this compound derivatives act as selective inhibitors of the Nav1.7 channel. The trifluoromethylpyridine moiety is a common feature in bioactive molecules, and similar structures have been explored for their inhibitory effects on ion channels.
To validate this mechanism, it is essential to compare the activity of these derivatives with other known Nav1.7 inhibitors. These alternatives vary in their chemical nature, binding sites, and state-dependency, providing a broad spectrum for comparison.
Table 1: Comparison of Representative Nav1.7 Inhibitors
| Inhibitor Class | Example Compound(s) | Binding Site/Mechanism | State-Dependency | Key Characteristics |
| Small Molecules (Aryl- and Acylsulfonamides) | PF-05089771, GX-936 | Voltage-Sensing Domain 4 (VSD4)[5][8] | State-dependent; preferentially binds to the activated or inactivated state.[5][6] | High selectivity over other Nav isoforms, including the cardiac channel Nav1.5.[5] |
| Small Molecules (Multi-receptor) | Ralfinamide | Acts on multiple receptors, including Nav1.7.[9] | Not fully characterized for Nav1.7 specifically. | Not selective for Nav1.7, which may lead to off-target effects.[9] |
| Peptide Toxins (Spider Venom) | Tsp1a, ProTx-II | Gating modifier peptides that interact with VSDs (e.g., VSDII and VSDIV).[10] | Can be state-independent (closed-state inhibitors) or state-dependent.[9][10] | Potent inhibitors, but often face challenges with bioavailability and delivery.[10] |
| Hypothesized Inhibitors | This compound derivatives | To be determined (likely VSD or pore-blocking). | To be determined. | The trifluoromethyl group may enhance metabolic stability and biological activity.[11] |
Experimental Protocols for Mechanism of Action Validation
To confirm that this compound derivatives are indeed Nav1.7 inhibitors, a series of well-defined experiments are required. The following protocols for electrophysiology and fluorescence-based assays are considered the gold standard for characterizing ion channel modulators.
The whole-cell patch-clamp technique directly measures the ionic currents flowing through Nav1.7 channels in the cell membrane, providing detailed information on the potency and mechanism of inhibition.[12][13]
Objective: To determine the IC50 (half-maximal inhibitory concentration) and the state- and use-dependency of inhibition by the test compounds on Nav1.7 channels.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7.
-
Patch-clamp setup (amplifier, micromanipulators, microscope).
-
Borosilicate glass pipettes.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4.[12]
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3.[12]
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
Procedure:
-
Cell Preparation: Plate the Nav1.7-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal). Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell at a holding potential of -120 mV. Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit Nav1.7 currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the Nav1.7 currents before, during, and after compound application. To assess state-dependency, vary the holding potential. To assess use-dependency, apply repetitive depolarizing pulses.[10][14]
-
Data Analysis: Measure the peak current amplitude in the presence of different compound concentrations. Plot the concentration-response curve to determine the IC50 value. Analyze changes in current kinetics to understand the mechanism of inhibition.
Table 2: Expected Outcomes from Patch-Clamp Analysis
| Parameter | Measurement | Interpretation |
| IC50 | Concentration of the compound that inhibits 50% of the Nav1.7 current. | A lower IC50 value indicates higher potency. |
| State-Dependency | Comparison of IC50 values at different holding potentials (e.g., -120 mV vs. -80 mV). | Preferential inhibition at more depolarized potentials suggests the compound binds to the inactivated state of the channel. |
| Use-Dependency | Progressive increase in inhibition during a train of depolarizing pulses. | Indicates that the compound binds more tightly when the channel is frequently opening. |
For screening a larger number of derivatives, a fluorescence-based sodium influx assay provides a higher throughput alternative to patch-clamp.[15][16] This method indirectly measures channel activity by detecting changes in intracellular sodium concentration.
Objective: To rapidly screen and rank the potency of the derivative library based on their ability to inhibit Nav1.7-mediated sodium influx.
Materials:
-
HEK293 cells stably expressing Nav1.7.
-
96- or 384-well black, clear-bottom microplates.[15]
-
Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2).[16]
-
Assay buffer and cell culture medium.
-
Nav1.7 channel activator (e.g., veratridine).[17]
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the Nav1.7-expressing cells into the microplates and incubate for 24-48 hours to form a monolayer.[15]
-
Dye Loading: Remove the culture medium and add the sodium-sensitive dye solution to each well. Incubate for approximately 60 minutes at room temperature, protected from light.[15]
-
Compound Addition: Add the test compounds at various concentrations to the respective wells.
-
Signal Measurement: Place the microplate in a fluorescence plate reader.
-
Channel Activation: Add a Nav1.7 activator (e.g., veratridine) to all wells to induce channel opening and sodium influx.
-
Data Acquisition: Immediately measure the change in fluorescence over time. The increase in fluorescence is proportional to the intracellular sodium concentration.
-
Data Analysis: Calculate the percent inhibition for each compound concentration by comparing the fluorescence signal in compound-treated wells to control wells. Determine the IC50 values.
Visualizing Workflows and Pathways
To clearly illustrate the concepts and processes involved in validating the mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Pain signaling pathway involving the Nav1.7 channel and the site of inhibition.
Caption: Workflow for a whole-cell patch-clamp experiment to validate Nav1.7 inhibition.
Caption: A logical screening cascade for identifying and validating Nav1.7 inhibitors.
References
- 1. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]
- 2. drpress.org [drpress.org]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. medcentral.com [medcentral.com]
- 7. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7 [mdpi.com]
- 10. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. benchchem.com [benchchem.com]
- 13. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the In Vitro Landscape: A Comparative Guide to the Biological Evaluation of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Derivatives and Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological evaluation of pyridine-based compounds, with a focus on structures analogous to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile derivatives. Due to a lack of publicly available data on the specified derivatives, this guide draws upon published research on structurally related pyridine compounds to offer insights into their potential anticancer activities and the methodologies employed for their evaluation.
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, making trifluoromethyl-substituted pyridines attractive candidates for drug discovery.[2][3] This guide will delve into the in vitro cytotoxic profiles of various pyridine derivatives, presenting available quantitative data and detailed experimental protocols to aid in the design and assessment of novel compounds.
Comparative Analysis of Anticancer Activity
While specific data for this compound derivatives is not available, an examination of related structures provides valuable insights into the potential efficacy of this class of compounds. The following tables summarize the in vitro anticancer activity of various pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies, with a lower IC50 value indicating a more potent compound.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Heterocyclic Hybrids | Compound 3b | Huh-7 (Hepatocellular Carcinoma) | 6.54 | [4] |
| A549 (Lung Carcinoma) | 15.54 | [4] | ||
| MCF-7 (Breast Adenocarcinoma) | 6.13 | [4] | ||
| Taxol (Reference Drug) | Huh-7 | 6.68 | [4] | |
| A549 | 38.05 | [4] | ||
| MCF-7 | 12.32 | [4] | ||
| Pyridine-based PIM-1 Kinase Inhibitor | Compound 12 | MCF-7 | 0.5 | [4] |
| 1,2,4 Triazole Pyridine Derivatives | Compound TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 (Range for TP1-TP7) | |
| 2-Oxo-pyridine and 1'H-spiro-pyridine Derivatives | Compound 7 | Caco-2 (Colorectal Adenocarcinoma) | 7.83 ± 0.50 | [5] |
| Doxorubicin (Reference Drug) | Caco-2 | 12.49 ± 1.10 | [5] | |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives | S1-S4 (Range) | PC3 (Prostate Cancer) | 0.1 - 0.85 | [6] |
| 5-Fluorouracil (Reference Drug) | PC3 | 7.49 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key in vitro cytotoxicity assays commonly cited in the evaluation of novel chemical entities.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7][9] The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay. Include control groups for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended) and carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[12]
-
Reaction Mixture Addition: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.[11]
Signaling Pathways and Logical Relationships
The anticancer activity of many pyridine derivatives is attributed to their ability to interfere with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of VEGFR-2 can block downstream signaling cascades, leading to a reduction in tumor growth and metastasis.
This guide serves as a foundational resource for researchers interested in the in vitro evaluation of this compound derivatives. While direct experimental data remains to be published, the comparative analysis of structurally related compounds and the detailed experimental protocols provided herein offer a solid starting point for future investigations in this promising area of cancer research.
References
- 1. ijsat.org [ijsat.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
comparing the bioactivity of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into a pyridine ring has been a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties conferred by the trifluoromethyl moiety—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have led to the development of a diverse array of bioactive molecules. This guide provides an objective comparison of the performance of various trifluoromethylpyridine (TFMP) derivatives across different biological activities, supported by experimental data and detailed protocols.
Herbicidal Activity
Trifluoromethylpyridine derivatives have demonstrated significant potential as herbicides, primarily through the inhibition of essential plant enzymes. Two key targets for these compounds are Acetyl-CoA Carboxylase (ACCase) and Acetolactate Synthase (ALS).
Quantitative Comparison of Herbicidal Activity
| Compound Class | Example Compound | Target Enzyme | Target Species | IC50/EC50 | Reference |
| Aryloxyphenoxypropionates | Fluazifop-butyl | ACCase | Perennial grass weeds | Not specified | [1] |
| Sulfonylureas | Flazasulfuron | ALS | Turf, sugarcane, citrus, grape | Not specified | [1] |
| Triazolopyrimidines | Pyroxsulam | ALS | Key weeds in cereal crops | Not specified | [1] |
| Pyridine derivatives | Compound 11b | Not specified | Abutilon theophrasti, Zinnia elegans | Significant activity at 7.5 g/ha | [2] |
Mechanism of Action: Inhibition of Essential Plant Enzymes
TFMP-containing herbicides often function by disrupting critical metabolic pathways in susceptible plants. For instance, ACCase inhibitors like fluazifop-butyl block the first committed step in fatty acid biosynthesis, leading to the cessation of cell membrane formation and ultimately plant death. Similarly, ALS inhibitors such as flazasulfuron and pyroxsulam prevent the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1]
Experimental Protocols
This assay determines the inhibitory effect of a compound on ACCase activity.
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing ATP, acetyl-CoA, MgCl₂, and potassium bicarbonate in a reaction buffer.
-
Inhibition Study: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding the ACCase extract.
-
Detection: After a specific incubation time, the amount of malonyl-CoA produced is quantified. This can be done using various methods, including HPLC-based assays that monitor the conversion of acetyl-CoA to malonyl-CoA.[3]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of ACCase activity.[4][5]
This assay measures the inhibition of ALS, a key enzyme in the biosynthesis of branched-chain amino acids.
-
Enzyme Preparation: Extract the ALS enzyme from plant tissue.
-
Assay Reaction: The standard assay mixture contains the enzyme extract, buffer, and the substrate pyruvate.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Reaction and Detection: The reaction product, acetolactate, is chemically converted to acetoin, which can be detected colorimetrically after reaction with creatine and α-naphthol. The absorbance is measured at 525 nm.[6][7]
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[7]
Insecticidal Activity
Trifluoromethylpyridine derivatives have been successfully developed as insecticides targeting a range of pests. The specific mechanisms of action can vary, but they often involve disruption of the insect's nervous system or growth regulation.
Quantitative Comparison of Insecticidal Activity
| Compound Class | Example Compound | Target Pest | Activity | Reference |
| Nicotinamide derivatives | Flonicamid | Aphids | Effective against aphids | [8] |
| Sulfoximines | Sulfoxaflor | Sap-feeding pests | Effective against sap-feeding pests | [8] |
| Pyridalyl analogues | Pyridalyl | Various pests | Superior pest control properties | [8] |
| Insect growth regulators | Chlorfluazuron | Larval stages of insects | Inhibits insect growth | [8] |
| TFMP derivatives | Compounds 14 & 15 | Spodoptera littoralis, Plutella xylostella, Diabrotica balteata, Myzus persicae, Euschistus heros | >80% activity at 200 mg/L | [2] |
Experimental Workflow for Insecticidal Activity Screening
Antifungal Activity
The antifungal properties of trifluoromethylpyridine derivatives have been explored for crop protection. These compounds can inhibit the growth of various pathogenic fungi.
Quantitative Comparison of Antifungal Activity
| Compound Class | Example Compound | Target Fungi | Activity | Reference |
| N-phenylpyridinamines | Fluazinam | Botrytis cinerea | Potent fungicide | [8] |
| TFMP derivatives | Compound 35 | Rhizopus tomato, Fusarium oxysporum | >80% activity at 100 mg/L | [9] |
| Strobilurin analogues | Compound 34 | Erysiphe graminis | 80-90% activity at 1.56 mg/L | [9] |
| Quinoline derivatives | Compound 36 | Sclerotinia sclerotiorum | EC50 = 0.41 µg/mL | [9] |
| Quinoline derivatives | Compound 37 | Sclerotinia sclerotiorum | EC50 = 0.55 µg/mL | [9] |
Experimental Protocols
This is a common in vitro method to assess the antifungal activity of chemical compounds.
-
Culture Preparation: The target fungus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Compound Application: The test compound is incorporated into the agar medium at various concentrations. A control plate without the compound is also prepared.
-
Inoculation: A small plug of the fungal mycelium is placed at the center of each plate.
-
Incubation: The plates are incubated under optimal conditions for fungal growth.
-
Measurement: The radial growth of the fungal colony is measured at regular intervals.
-
Calculation: The percentage of mycelial growth inhibition (MGI) is calculated using the formula: MGI (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.[10][11]
Antiviral Activity
Certain trifluoromethylpyridine derivatives have shown promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).
Quantitative Comparison of Antiviral Activity
| Compound Class | Example Compound | Target Virus | Activity | Reference |
| Thiourea derivatives | Compound 7b | TMV | Inactivation EC50 = 20.5 µg/mL | [12] |
| Piperazine derivatives | Compound A16 | TMV | Protective EC50 = 18.4 µg/mL | [13] |
| Piperazine derivatives | Compound A17 | TMV | Curative EC50 = 86.1 µg/mL | [13] |
Mechanism of Action: Inhibition of Viral Assembly
Some antiviral TFMP derivatives act by interfering with the self-assembly of viral particles. For instance, certain thiourea derivatives have been shown to bind to the TMV coat protein (CP), disrupting its normal assembly process and preventing the formation of infectious virus particles.[12]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
Predictive Bioactivity Modeling of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of predictive modeling approaches for assessing the bioactivity of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile and related compounds. Due to a lack of specific predictive models for this exact chemical series in publicly available literature, this document outlines a framework based on established methodologies for similar trifluoromethyl-containing heterocyclic compounds. The guide covers potential bioactivities, relevant experimental protocols for activity assessment, and a proposed workflow for developing predictive Quantitative Structure-Activity Relationship (QSAR) models.
I. Overview of Bioactivity and Alternative Compounds
Compounds containing the trifluoromethylpyridine scaffold are recognized for a variety of biological activities, particularly in the agrochemical field. Research on structurally related trifluoromethyl pyrimidine derivatives has demonstrated notable antiviral and antifungal properties. These activities present a strong rationale for investigating the bioactivity of this compound derivatives.
Table 1: Bioactivity of Structurally Related Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Bioactivity Type | Target Organism/Virus | Assay Type | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 5j | Antiviral | Tobacco Mosaic Virus (TMV) | Curative | 126.4 | Ningnanmycin | >500 |
| 5m | Antiviral | Tobacco Mosaic Virus (TMV) | Protection | 103.4 | Ningnanmycin | >500 |
| 5u | Antifungal | Rhizoctonia solani | In vitro | 26.0 | Azoxystrobin | 26.0 |
Source: Adapted from synthesis, bioactivity, and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
The data in Table 1 suggests that trifluoromethyl-containing heterocyclic compounds can exhibit potent biological effects, comparable to or exceeding commercial standards. This underscores the potential of this compound derivatives as candidates for novel bioactive agents.
II. Experimental Protocols for Bioactivity Assessment
To develop robust predictive models, reliable experimental data is essential. The following are detailed methodologies for key bioassays relevant to the potential activities of the target compounds.
A. Antiviral Activity Assay (Half-Leaf Method)
This method is commonly used to assess the in vivo antiviral efficacy of compounds against plant viruses like the Tobacco Mosaic Virus (TMV).
-
Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum L.) are mechanically inoculated with a suspension of TMV.
-
Compound Application:
-
Curative Activity: The test compound solution is applied to the left half of the leaf after virus inoculation, with the right half serving as a solvent control.
-
Protective Activity: The test compound solution is applied to the left half of the leaf 24 hours before virus inoculation, with the right half as a control.
-
-
Incubation and Observation: Plants are kept in a controlled environment for 2-3 days to allow for the development of local lesions.
-
Data Analysis: The number of lesions on both halves of the leaves are counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. The EC50 value is then determined from a dose-response curve.
B. Antifungal Activity Assay (Mycelial Growth Inhibition)
This in vitro assay determines the ability of a compound to inhibit the growth of fungal pathogens.
-
Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and autoclaved. The test compound, dissolved in a suitable solvent, is added to the molten PDA at a desired final concentration.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony (e.g., Rhizoctonia solani) is placed in the center of the compound-containing PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (PDA with solvent only).
-
Data Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated as: Inhibition (%) = [(D_c - D_t) / D_c] * 100, where D_c is the colony diameter in the control plate and D_t is the colony diameter in the treated plate. EC50 values are calculated from dose-response curves.
III. Predictive Modeling Workflow: A QSAR Approach
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] The following workflow outlines the steps to build a predictive QSAR model for this compound compounds.
Caption: A generalized workflow for developing a predictive QSAR model.
This workflow begins with the collection and careful curation of a dataset of compounds with their corresponding bioactivity data. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated. Through feature selection, the most relevant descriptors are chosen to build a mathematical model using various machine learning algorithms. Rigorous internal and external validation is crucial to ensure the model's robustness and predictive power.[2] Finally, the validated model can be used to predict the bioactivity of new, untested compounds within its defined applicability domain.
IV. Potential Signaling Pathway and Mechanism of Action
Given the observed antifungal activity of related compounds against pathogens like Rhizoctonia solani, a potential mechanism of action could involve the inhibition of key enzymes in the fungal respiratory chain, such as succinate dehydrogenase (SDH). SDH inhibitors are a well-established class of fungicides.
Caption: A putative signaling pathway for antifungal activity via SDH inhibition.
In this hypothetical pathway, the this compound derivative acts as an inhibitor of succinate dehydrogenase. This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a depletion of ATP and an increase in reactive oxygen species, ultimately causing fungal cell death. Molecular docking studies could be employed to investigate the binding interactions between the compounds and the SDH enzyme to support this hypothesis.
V. Comparison of Predictive Modeling Approaches
While a specific model for the target compounds is not available, a comparison of potential modeling techniques is presented below.
Table 2: Comparison of Potential QSAR Modeling Methods
| Modeling Method | Description | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. | Simple to implement and interpret; provides a clear mathematical equation. | Assumes a linear relationship between descriptors and activity; prone to overfitting. |
| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for both classification and regression challenges. | Effective in high-dimensional spaces; versatile through different kernel functions. | Can be computationally intensive; less intuitive to interpret than MLR. |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time. | High accuracy; robust to outliers and noise; provides feature importance. | Can be a "black box" model, making interpretation difficult; can overfit noisy data. |
| Deep Learning (e.g., F-CPI) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input.[3] | Can model complex non-linear relationships; can learn from large and diverse datasets. | Requires large amounts of data; computationally expensive to train; "black box" nature. |
The choice of the modeling method will depend on the size and complexity of the dataset, the desired level of interpretability, and the computational resources available. For an initial investigation with a smaller dataset, MLR or SVM could be suitable. For larger and more complex datasets, Random Forest or deep learning approaches may provide higher predictive accuracy.
This guide provides a foundational framework for the predictive modeling of bioactivity for this compound compounds. The successful development of predictive models will rely on the generation of high-quality experimental data and the application of rigorous computational methodologies.
References
Validating 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile as a Pharmacophore: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile as a potential pharmacophore. Due to the limited publicly available data on this specific compound, this document outlines a prospective validation study, including hypothesized biological targets, detailed experimental protocols, and comparative analyses with established molecules. The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Derivatives of this and similar scaffolds have shown promise in oncology and neurology, suggesting potential therapeutic applications.
Hypothesized Biological Targets and Rationale
The chemical structure of this compound, featuring a trifluoromethylpyridine core, suggests potential interactions with protein kinases and ion channels. The trifluoromethyl group can enhance binding affinity, while the pyridine ring can participate in crucial hydrogen bonding and aromatic interactions within a protein's active site.[1][3] Based on these characteristics and the known activities of similar compounds, this validation guide will focus on two primary hypothetical targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in various cancers. Trifluoromethyl-substituted pyrimidine and pyridine derivatives have been designed as EGFR inhibitors.[4]
-
Voltage-Gated Sodium Channels (VGSCs): Phenyl- and pyridyl-acetonitrile derivatives have demonstrated anticonvulsant activity through the inhibition of these channels.[5]
Comparative Scaffolds
To objectively evaluate the potential of this compound, its performance will be compared against well-characterized compounds targeting the hypothesized proteins:
-
Gefitinib: An established EGFR inhibitor for in vitro kinase assays and cell-based studies.
-
Carbamazepine: A widely used anticonvulsant drug that functions as a voltage-gated sodium channel blocker.
Experimental Workflow
The validation process will follow a multi-step approach, beginning with computational modeling and progressing through in vitro biochemical and cell-based assays.
Data Presentation
All quantitative data from the proposed experiments should be summarized in the following tables for clear and direct comparison.
Table 1: In Vitro Biochemical Assay Results
| Compound | Target | Assay Type | IC50 (nM) |
| 2-(5-(TF)pyridin-2-yl)acetonitrile | EGFR | Kinase Inhibition | |
| Gefitinib | EGFR | Kinase Inhibition | |
| 2-(5-(TF)pyridin-2-yl)acetonitrile | VGSC | Patch-Clamp | |
| Carbamazepine | VGSC | Patch-Clamp |
Table 2: In Vitro Cell-Based Assay Results
| Compound | Cell Line | Assay Type | GI50 (µM) |
| 2-(5-(TF)pyridin-2-yl)acetonitrile | A549 (EGFR+) | Cell Viability (MTT) | |
| Gefitinib | A549 (EGFR+) | Cell Viability (MTT) | |
| 2-(5-(TF)pyridin-2-yl)acetonitrile | SH-SY5Y (VGSC+) | Cell Viability (MTT) | |
| Carbamazepine | SH-SY5Y (VGSC+) | Cell Viability (MTT) |
Experimental Protocols
EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against EGFR.
Materials:
-
EGFR kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Test compound (this compound)
-
Gefitinib (positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound and Gefitinib in DMSO.
-
In a 384-well plate, add the assay buffer, the Eu-labeled antibody, the Alexa Fluor™ tracer, and the EGFR kinase.
-
Add the diluted compounds to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the test compound on the viability of cancer cells (A549) and neuronal cells (SH-SY5Y).
Materials:
-
A549 and SH-SY5Y cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive controls (Gefitinib for A549, Carbamazepine for SH-SY5Y)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and positive controls for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).
Hypothetical Signaling Pathway Modulation
Should this compound prove to be an effective EGFR inhibitor, it would be expected to modulate downstream signaling pathways critical for cancer cell proliferation and survival.
Conclusion
This guide presents a systematic approach to validate this compound as a pharmacophore. The proposed experiments, from in silico modeling to in vitro cell-based assays, will provide a robust dataset to evaluate its potential as a modulator of EGFR and/or voltage-gated sodium channels. The comparative analysis with established drugs will offer a clear benchmark for its efficacy and potential for further development in therapeutic areas such as oncology and neurology.
References
Unlocking Metabolic Stability: A Comparative Guide to 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, optimizing a compound's metabolic stability is a critical hurdle. Molecules that are rapidly metabolized struggle to achieve the necessary exposure to exert their pharmacological effect. This guide provides a comparative analysis of the metabolic stability of 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile derivatives, a class of compounds with significant potential in various therapeutic areas. We will delve into the structural features that govern their metabolic fate, supported by experimental data and detailed methodologies.
The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established method for enhancing metabolic stability.[1][2][3] This is primarily due to the strong carbon-fluorine bond and the electron-withdrawing nature of the -CF3 group, which can shield susceptible sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1][4]
Comparative Metabolic Stability Data
While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, we can illustrate the expected impact of structural modifications on metabolic stability. The following table presents a representative comparison of a hypothetical parent compound with its trifluoromethyl-substituted analog, based on established principles of drug metabolism.
Table 1: Representative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Key Feature | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Derivative A (Hypothetical) | Pyridine with a metabolically labile group (e.g., -CH3) | Methyl group susceptible to oxidation | < 15 | > 100 |
| Derivative B (Hypothetical) | This compound | Trifluoromethyl group blocking a key metabolic site | > 60 | < 20 |
Disclaimer: The data in this table is illustrative and intended to represent the expected trend in metabolic stability based on the principles of metabolic switching by a trifluoromethyl group. Actual values would need to be determined experimentally.
The substitution of a metabolically vulnerable group with a trifluoromethyl group is expected to significantly increase the in vitro half-life and decrease the intrinsic clearance.[5] This "metabolic switching" effectively blocks a primary route of degradation, leading to a more stable compound.[5]
Experimental Protocols
To assess the metabolic stability of novel derivatives, standardized in vitro assays are employed. The following is a typical protocol for a liver microsomal stability assay.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[6]
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent to stop the reaction)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control. Dilute the liver microsomes in phosphate buffer to the desired concentration.
-
Incubation: Add the test compound to the microsomal solution in a 96-well plate. Pre-incubate the plate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[6]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .[5]
Visualizing the Process
To better understand the experimental process and the underlying metabolic pathways, the following diagrams are provided.
References
Comparative Cytotoxicity of 5-(Trifluoromethyl)pyrimidine Analogs as Potential EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A direct comparative study on the cytotoxicity of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile analogs was not found within the scope of the performed search. This guide, therefore, presents a comprehensive analysis of a closely related and structurally significant class of compounds: 5-(trifluoromethyl)pyrimidine derivatives. The data herein is synthesized from a study on their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors, providing valuable insights into the structure-activity relationships of trifluoromethyl-containing heterocyclic compounds in an anticancer context.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of a series of novel 5-trifluoromethylpyrimidine derivatives was evaluated against three human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The compounds are identified by the nomenclature used in the source publication.[1][2][3]
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 9a | >40 | >40 | >40 |
| 9k | 2.17 | 10.25 | 15.34 |
| 9r | 1.05 | 8.66 | 11.21 |
| 9u | 0.35 | 3.24 | 5.12 |
| Gefitinib | 0.21 | 6.83 | 9.42 |
Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][2][3]
Experimental Protocols
The cytotoxic activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
Cell Culture: The human cancer cell lines A549, MCF-7, and PC-3 were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
The medium was then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of the compounds.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile, a compound characterized by its trifluoromethylpyridine and acetonitrile functional groups. Adherence to these procedural steps is critical for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Summary
A closely related compound, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, is classified with the following GHS hazard statements, which should be considered as a baseline for safety protocols.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
Data sourced from PubChem for the structurally similar compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.[2]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1] |
| Skin Protection | A standard laboratory coat must be worn. Ensure full skin coverage.[3] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] On-site treatment, such as chemical neutralization, should only be considered if the facility is equipped with the necessary systems and personnel are properly trained.[5]
Waste Segregation and Collection
-
Designated Waste Container : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container.[1][6] Suitable container materials include glass or high-density polyethylene.[6]
-
Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard warnings such as "Toxic" and "Flammable."[6] Include the date when waste was first added to the container.[6]
-
Segregation : This waste stream, classified as halogenated organic waste, must be kept separate from non-halogenated solvents and other incompatible chemical waste.[3]
Waste Storage
-
Secure Location : Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][5]
-
Incompatible Materials : The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and acids.[1][6]
-
Secondary Containment : It is best practice to store the primary waste container within a larger, secondary containment vessel to mitigate any potential leaks or spills.[6]
Professional Disposal
-
Engage a Licensed Service : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][5]
-
Documentation : Provide the disposal service with all available safety information for the compound to ensure it is handled and treated appropriately.
-
Preferred Disposal Method : The preferred method of disposal for such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and neutralization of harmful byproducts.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure the space is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.[1]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1] For solid spills, carefully sweep the material to avoid dust generation.[7]
-
Collection : Wearing appropriate PPE, carefully collect the absorbed or spilled material into a designated, labeled, and sealed container for hazardous waste.[1]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. solvent-recyclers.com [solvent-recyclers.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile
This guide provides critical safety and logistical information for the proper handling and disposal of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. Given its chemical structure, which includes a nitrile group, precautions for handling cyanide-containing compounds are highly recommended.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally sufficient, but it is crucial to check for specific compatibility.[2] Double gloving is recommended.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat with long sleeves is required.[1][2] |
| Respiratory Protection | Respirator | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] For cyanide compounds, a full-face respirator may be required if the Permissible Exposure Limit (PEL) is exceeded.[2] |
| Foot Protection | Closed-Toe Shoes | Proper street clothing, including long pants and closed-toe shoes, must be worn.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood with adequate ventilation.[1][2]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[5][6][7]
-
Incompatible Materials: Store away from acids, combustible materials, and strong oxidizing agents.[2][5] Many cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][4]
Disposal Plan:
-
Waste Categorization: this compound and any contaminated materials should be treated as hazardous waste.[1]
-
Waste Containers: Use dedicated, clearly labeled, and tightly closed containers for both solid and liquid waste.[1][2] Solid waste (e.g., contaminated gloves, paper towels) and liquid waste must be stored separately.[1]
-
Disposal Procedure: Dispose of the waste through an approved hazardous waste disposal plant.[8][9] Do not flush down the drain.[5]
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[4][8][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][11] Call a poison center or doctor.[10] |
| Skin Contact | Immediately remove all contaminated clothing.[1][10] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][8][10] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[4][10] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4][10] Seek immediate medical attention and call a poison center.[10] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating mandatory safety checks at each stage.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. quora.com [quora.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
